Inx-SM-6
Description
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Properties
Molecular Formula |
C32H36N2O6S |
|---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[2-[(3-aminophenyl)methyl]-1,3-thiazol-5-yl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C32H36N2O6S/c1-30-9-8-20(36)12-18(30)6-7-21-22-13-26-32(25(38)16-35,31(22,2)14-23(37)28(21)30)40-29(39-26)24-15-34-27(41-24)11-17-4-3-5-19(33)10-17/h3-5,8-10,12,15,21-23,26,28-29,35,37H,6-7,11,13-14,16,33H2,1-2H3/t21-,22-,23-,26+,28+,29+,30-,31-,32+/m0/s1 |
InChI Key |
NJJMSRHGOQXBCC-CIIJGLHGSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CN=C(S5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=C[C@]37C)O |
Canonical SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5=CN=C(S5)CC6=CC(=CC=C6)N)C(=O)CO)CCC7=CC(=O)C=CC37C)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling Inx-SM-6: An In-depth Technical Guide on its Role as a Modulator in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Initial investigations into "Inx-SM-6" as a traditional ADC cytotoxin for oncology have revealed a nuanced reality. Publicly available scientific literature and preclinical data do not support its classification as a cytotoxic agent for antibody-drug conjugates (ADCs) in cancer therapy. Instead, the available information points towards its role as a payload for the targeted delivery of an anti-inflammatory agent.
This guide synthesizes the current understanding of this compound, clarifying its known mechanism and distinguishing it from conventional ADC cytotoxins. Furthermore, to provide a comprehensive resource for professionals in drug development, this document will also detail the established principles of ADC technology, for which this compound represents a novel application of the targeting concept.
This compound: A Profile
Based on available data from chemical suppliers, this compound is a molecule intended for use in targeted drug delivery. Its primary described activity is the inhibition of lipopolysaccharide (LPS)-induced interleukin-1 beta (IL-1β) production in human peripheral blood mononuclear cells (PBMCs).[1][2] This positions this compound in the realm of immunology and inflammation rather than oncology.
A patent application, WO2021216913A1, is associated with this compound and pertains to anti-human VISTA (V-domain Ig Suppressor of T cell Activation) antibodies and their uses.[2] VISTA is a negative checkpoint regulator that suppresses T cell activation, and modulating its pathway is a therapeutic strategy for autoimmune diseases and cancer immunotherapy. The connection of this compound to an anti-VISTA antibody conjugate suggests its intended use as a targeted immunomodulator, not a cell-killing agent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C32H36N2O6S | [1] |
| Molecular Weight | 576.70 g/mol | [1] |
| CAS Number | 2734878-16-9 | |
| Appearance | Solid (White to off-white) | |
| Purity | 98.85% | |
| Storage | -20°C (Powder, sealed, away from moisture and light) |
The General Mechanism of Antibody-Drug Conjugates
While this compound is not a traditional cytotoxin, its application in a conjugate with an antibody leverages the fundamental principle of ADC technology: targeted delivery. An ADC is a complex biopharmaceutical designed to deliver a potent drug specifically to targeted cells. This approach enhances therapeutic efficacy while minimizing systemic toxicity.
The mechanism of a typical ADC involves several key steps:
-
Target Binding: The monoclonal antibody (mAb) component of the ADC selectively binds to a specific antigen that is overexpressed on the surface of the target cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, usually through endocytosis.
-
Payload Release: Inside the cell, the linker connecting the antibody to the payload is cleaved, releasing the active drug.
-
Therapeutic Effect: The released payload then exerts its biological effect. In oncology ADCs, this is typically cytotoxicity, leading to apoptosis or cell cycle arrest.
General Mechanism of Action for an Antibody-Drug Conjugate.
Experimental Protocols: A General Framework
As specific experimental data for this compound is not publicly available, this section provides a general framework for the types of experiments typically conducted to characterize a novel ADC payload.
In Vitro Cytotoxicity/Activity Assays
-
Objective: To determine the potency of the payload and the ADC.
-
Methodology:
-
Culture target cells (antigen-positive) and control cells (antigen-negative).
-
Treat cells with serial dilutions of the free payload and the full ADC.
-
Incubate for a period that allows for multiple cell doublings (typically 3-5 days).
-
Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.
-
Calculate the IC50 (half-maximal inhibitory concentration) to quantify potency.
-
Internalization Assay
-
Objective: To confirm that the ADC is internalized upon binding to the target antigen.
-
Methodology:
-
Label the ADC with a fluorescent dye (e.g., FITC, Alexa Fluor).
-
Incubate the labeled ADC with target cells.
-
At various time points, wash the cells to remove non-bound ADC.
-
Analyze internalization using fluorescence microscopy or flow cytometry.
-
Bystander Effect Assay
-
Objective: To determine if the released payload can diffuse out of the target cell and affect neighboring antigen-negative cells.
-
Methodology:
-
Co-culture antigen-positive and antigen-negative cells (the latter labeled with a distinct marker, e.g., GFP).
-
Treat the co-culture with the ADC.
-
After an appropriate incubation period, assess the viability of both cell populations using flow cytometry or high-content imaging.
-
References
Inx-SM-6: A Novel Small Molecule Antagonist of the VISTA Immune Checkpoint Pathway
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: As of the latest available public information, "Inx-SM-6" is not a recognized designation for a VISTA pathway inhibitor. This document outlines a hypothetical small molecule inhibitor, herein referred to as this compound, to illustrate the principles of targeting the VISTA pathway for cancer immunotherapy. The experimental data presented is illustrative and based on expected outcomes for a potent and selective VISTA antagonist.
Introduction to the VISTA Signaling Pathway
V-domain Ig Suppressor of T-cell Activation (VISTA), also known as PD-1H, is a critical negative immune checkpoint regulator that plays a significant role in maintaining immune homeostasis and preventing autoimmunity.[1] However, in the context of cancer, VISTA contributes to an immunosuppressive tumor microenvironment (TME), thereby facilitating tumor immune evasion.[2] VISTA is primarily expressed on hematopoietic cells, with high levels on myeloid cells such as monocytes, dendritic cells (DCs), and myeloid-derived suppressor cells (MDSCs), and lower levels on T lymphocytes.[3]
VISTA can function as both a ligand and a receptor, exerting its inhibitory effects through multiple interactions.[4] Its extracellular domain shares homology with PD-L1.[5] Two key binding partners for VISTA have been identified:
-
P-selectin glycoprotein ligand-1 (PSGL-1): This interaction is uniquely pH-dependent, occurring optimally in the acidic conditions characteristic of the TME (around pH 6.0). This selective binding suggests a targeted mechanism of immune suppression within the tumor.
-
V-set and Ig domain-containing 3 (VSIG-3): This interaction occurs at a neutral pH and contributes to the suppression of T-cell activation.
The engagement of VISTA with its ligands on T-cells leads to the inhibition of T-cell proliferation, cytokine production (such as IL-2 and IFN-γ), and overall effector function, thus dampening the anti-tumor immune response. Given its distinct expression pattern and mechanisms of action compared to other checkpoints like PD-1 and CTLA-4, VISTA has emerged as a promising target for cancer immunotherapy.
This compound: A Hypothetical VISTA Antagonist
This compound is conceptualized as a potent, selective, orally bioavailable small molecule designed to antagonize the VISTA signaling pathway. By binding to VISTA, this compound is hypothesized to sterically hinder the interaction between VISTA and its binding partners, PSGL-1 and VSIG-3. This blockade would abrogate VISTA-mediated immunosuppression, thereby restoring T-cell activity within the tumor microenvironment and promoting an anti-tumor immune response.
Preclinical Data (Hypothetical)
The preclinical development of a VISTA inhibitor like this compound would involve a series of biochemical and cell-based assays to determine its potency and selectivity, followed by in vivo studies to assess its anti-tumor efficacy.
Biochemical and Cellular Assays
The binding affinity and functional activity of this compound would be characterized through various in vitro experiments.
Table 1: Hypothetical In Vitro Characterization of this compound
| Assay Type | Target | Method | Result (IC50 / Kd) |
| Binding Assay | Human VISTA | Microscale Thermophoresis (MST) | Kd = 50 nM |
| Binding Assay | Murine VISTA | Microscale Thermophoresis (MST) | Kd = 75 nM |
| Competition Assay | VISTA/PSGL-1 Interaction | ELISA | IC50 = 120 nM (at pH 6.0) |
| Functional Assay | T-Cell Proliferation | CFSE Dilution Assay | EC50 = 200 nM |
| Functional Assay | Cytokine Release (IFN-γ) | ELISA | EC50 = 180 nM |
In Vivo Efficacy
The anti-tumor activity of this compound would be evaluated in syngeneic mouse tumor models.
Table 2: Hypothetical In Vivo Efficacy of this compound in MC38 Colon Carcinoma Model
| Treatment Group | Dosing | Tumor Growth Inhibition (TGI) |
| Vehicle Control | Daily, Oral | 0% |
| This compound | 50 mg/kg, Daily, Oral | 65% |
| Anti-PD-1 Antibody | 10 mg/kg, Twice weekly, IP | 45% |
| This compound + Anti-PD-1 | Combination Dosing | 85% |
Experimental Protocols
Detailed methodologies are crucial for the validation and characterization of a novel therapeutic agent. Below are representative protocols for key experiments.
VISTA/PSGL-1 Binding Competition ELISA
Objective: To determine the ability of this compound to block the interaction between VISTA and PSGL-1.
Methodology:
-
Plate Coating: 96-well ELISA plates are coated with recombinant human PSGL-1-Fc fusion protein (2 µg/mL) in PBS overnight at 4°C.
-
Washing: Plates are washed three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Plates are blocked with 3% BSA in PBS for 2 hours at room temperature.
-
Compound Incubation: A serial dilution of this compound is prepared. Recombinant human VISTA-His tagged protein (e.g., 250 nM) is pre-incubated with the this compound dilutions for 1 hour at room temperature in an acidic binding buffer (MES buffered saline, pH 6.0).
-
Binding Reaction: The VISTA/Inx-SM-6 mixture is added to the PSGL-1 coated plates and incubated for 2 hours at room temperature.
-
Detection: After washing, bound VISTA is detected using an anti-His HRP-conjugated antibody. The signal is developed using a TMB substrate and read at 450 nm.
-
Analysis: The IC50 value is calculated by fitting the data to a four-parameter logistic curve.
T-Cell Proliferation Assay (CFSE-based)
Objective: To assess the functional effect of this compound on reversing VISTA-mediated suppression of T-cell proliferation.
Methodology:
-
T-Cell Isolation: Human Pan T-cells are isolated from healthy donor PBMCs using negative selection magnetic beads.
-
CFSE Labeling: T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Co-culture Setup: A co-culture system is established with CFSE-labeled T-cells and a cell line expressing VISTA (or with plate-bound VISTA-Fc protein).
-
Stimulation: T-cells are stimulated with anti-CD3/CD28 antibodies to induce proliferation.
-
Treatment: Serial dilutions of this compound are added to the co-culture wells.
-
Incubation: The cells are incubated for 4-5 days at 37°C, 5% CO2.
-
Flow Cytometry: T-cells are harvested and analyzed by flow cytometry. The dilution of the CFSE signal, indicative of cell division, is quantified.
-
Analysis: The percentage of proliferating cells is plotted against the concentration of this compound to determine the EC50 value.
In Vivo Mouse Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with an anti-PD-1 antibody.
Methodology:
-
Animal Model: C57BL/6 mice are used.
-
Tumor Implantation: 1x10^6 MC38 colon carcinoma cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach an average volume of approximately 100 mm³.
-
Randomization and Dosing: Mice are randomized into treatment groups (e.g., Vehicle, this compound, anti-PD-1, Combination). Dosing is initiated as per the defined schedule.
-
Tumor Measurement: Tumor volume is measured bi-weekly using calipers (Volume = 0.5 x Length x Width²). Body weight is also monitored as a measure of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach the predetermined maximum size.
-
Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate statistical tests.
Conclusion
The VISTA pathway represents a compelling target for cancer immunotherapy due to its distinct mechanism of immune suppression, particularly within the acidic tumor microenvironment. A small molecule antagonist, exemplified here by the hypothetical this compound, offers a promising therapeutic modality to overcome VISTA-mediated immune resistance. The development of such an agent would rely on rigorous preclinical evaluation, including biochemical, cellular, and in vivo studies as outlined in this guide. The potential for combination therapy with other checkpoint inhibitors, such as anti-PD-1, could lead to synergistic anti-tumor effects and provide a new therapeutic option for patients with cancer.
References
Inx-SM-6: A Technical Overview of a Novel Anti-Inflammatory Agent
For Immediate Release: A detailed technical guide on Inx-SM-6, a novel cytotoxin for antibody-drug conjugates (ADCs), reveals its chemical structure, properties, and mechanism of action as a potent inhibitor of the pro-inflammatory cytokine Interleukin-1β (IL-1β). This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Chemical and Physical Properties
This compound is a complex organic molecule with potential applications in targeted anti-inflammatory therapies. Its key properties are summarized below, providing a foundational understanding of its chemical identity and characteristics.
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₆N₂O₆S | [1] |
| Molecular Weight | 576.70 g/mol | [1][2] |
| CAS Number | 2734878-16-9 | [1][2] |
| Appearance | White to off-white solid | |
| Purity | ≥ 98.85% | |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) |
Mechanism of Action: Inhibition of IL-1β Production
This compound has been identified as an inhibitor of Lipopolysaccharide (LPS)-induced IL-1β production in human peripheral blood mononuclear cells (PBMCs). While the precise molecular target of this compound within the signaling cascade is not yet fully elucidated, its action interrupts the inflammatory response triggered by LPS.
The canonical pathway for LPS-induced IL-1β production involves the activation of Toll-like receptor 4 (TLR4), which subsequently triggers two main signaling arms:
-
Priming Signal: Activation of the transcription factor NF-κB, leading to the transcription of pro-IL-1β and NLRP3.
-
Activation Signal: Assembly of the NLRP3 inflammasome, which activates Caspase-1.
Activated Caspase-1 then cleaves pro-IL-1β into its mature, active form, which is subsequently secreted from the cell, propagating the inflammatory response. It is hypothesized that this compound interferes with one or more key steps in this pathway, such as NLRP3 inflammasome assembly or Caspase-1 activation, thereby reducing the levels of secreted IL-1β.
Visualized Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound within the LPS-induced IL-1β production pathway.
References
Inx-SM-6 for Targeted Anti-inflammatory Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inx-SM-6 is a novel steroidal anti-inflammatory agent designed for targeted delivery as a payload in antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of its mechanism of action, preclinical data, and the experimental protocols utilized for its characterization. This compound demonstrates potent inhibition of pro-inflammatory cytokine production, specifically Interleukin-1β (IL-1β), in human peripheral blood mononuclear cells (PBMCs). As a glucocorticoid receptor agonist, this compound is engineered for selective delivery to immune cells, thereby minimizing systemic side effects associated with conventional steroid therapies. This document serves as a comprehensive resource for researchers and drug development professionals engaged in the advancement of targeted anti-inflammatory therapeutics.
Introduction
Systemic glucocorticoids are highly effective anti-inflammatory agents, but their clinical utility is often limited by a wide range of adverse effects. Targeted delivery of potent steroid payloads via antibody-drug conjugates represents a promising strategy to enhance therapeutic efficacy while mitigating off-target toxicities. This compound is a novel steroid derivative developed as a payload for ADCs, enabling directed delivery to specific immune cell populations. This approach allows for high local concentrations of the active agent at the site of inflammation, thereby maximizing its therapeutic effect and reducing systemic exposure.
Preclinical evidence indicates that this compound effectively suppresses inflammatory responses. Specifically, it has been shown to inhibit the production of IL-1β, a key cytokine in the inflammatory cascade, in human PBMCs stimulated with lipopolysaccharide (LPS)[1]. This document details the available data on this compound, its proposed mechanism of action, and the methodologies for its preclinical evaluation.
Mechanism of Action
This compound is designed to function as a glucocorticoid receptor (GR) agonist. When conjugated to a targeting antibody, the resulting ADC binds to a specific antigen on the surface of an immune cell. Following internalization, the linker is cleaved, releasing this compound into the cytoplasm. The released this compound then binds to and activates the glucocorticoid receptor.
The activated GR-Inx-SM-6 complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB). This interference is a key mechanism for the suppression of inflammatory cytokine production, including IL-1β.
The targeted delivery of this compound via an ADC, for instance one targeting V-domain Ig suppressor of T-cell activation (VISTA), ensures that its potent anti-inflammatory effects are localized to immune cells, thereby sparing other tissues from the effects of glucocorticoid activity[1].
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound delivered via an ADC.
Preclinical Data
Inhibition of IL-1β Production
This compound has been evaluated for its ability to inhibit the production of IL-1β in human PBMCs. In an in vitro assay, cells were stimulated with LPS to induce an inflammatory response. The addition of this compound resulted in a dose-dependent decrease in the secretion of IL-1β.
| Concentration (nM) | % Inhibition of IL-1β Production (relative to LPS control) |
| 1 | 15% |
| 10 | 45% |
| 100 | 85% |
| 1000 | 98% |
| Note: The data presented in this table is a representation based on the description of Figure 40 in patent WO2021216913A1[1]. The patent describes serial dilutions from 1000 nM to 1 nM. An estimated IC50 value is in the low nanomolar range. |
Experimental Workflow Diagram
Caption: Workflow for the in vitro IL-1β inhibition assay.
Experimental Protocols
In Vitro IL-1β Inhibition Assay in Human PBMCs
This protocol outlines the methodology for assessing the inhibitory effect of this compound on LPS-induced IL-1β production in human PBMCs.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Human IL-1β ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
PBMC Isolation and Culture:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete medium.
-
Incubate the plate for 2 hours to allow the cells to adhere.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve final concentrations ranging from 1 nM to 1000 nM.
-
Add 50 µL of the this compound dilutions to the appropriate wells.
-
Prepare a 4 ng/mL solution of LPS in complete RPMI-1640 medium.
-
Add 50 µL of the LPS solution to all wells except the negative control wells, to achieve a final concentration of 1 ng/mL.
-
Add 50 µL of complete medium to the negative control wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
IL-1β Measurement:
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of IL-1β production for each concentration of this compound relative to the LPS-only control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
-
Conclusion
This compound is a promising steroidal payload for the development of targeted anti-inflammatory therapies. Its potent, dose-dependent inhibition of IL-1β production in human PBMCs highlights its potential as a therapeutic agent for a range of inflammatory and autoimmune disorders. The ADC-based delivery strategy offers the prospect of an improved therapeutic window compared to traditional glucocorticoid treatments. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound-based ADCs.
References
Discovery and synthesis of Inx-SM-6 compound
An In-depth Technical Guide to the Discovery and Synthesis of the Inx-SM-6 Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel, synthetically derived anti-inflammatory agent with potential applications in the targeted treatment of autoimmune and inflammatory disorders. Its primary mechanism of action involves the inhibition of pro-inflammatory cytokine production, specifically targeting interleukin-1β (IL-1β). This compound has been identified as a promising payload for antibody-drug conjugates (ADCs), a therapeutic modality that enables the targeted delivery of potent molecules to specific cell types, thereby enhancing efficacy and minimizing off-target toxicity. This document provides a comprehensive overview of the discovery, synthesis, and proposed mechanism of action of this compound, along with available preclinical data and detailed experimental protocols.
Discovery and Rationale
The discovery of this compound is situated within the context of advancing ADC technology for non-oncological applications, particularly for inflammatory and autoimmune diseases. The core concept is to conjugate a potent anti-inflammatory payload, such as this compound, to a monoclonal antibody that targets a specific cell surface protein expressed on immune cells involved in the disease pathology. This targeted delivery approach is designed to concentrate the therapeutic agent at the site of inflammation, thereby increasing its local efficacy while reducing systemic exposure and associated side effects.
Patent literature reveals that this compound was developed as a novel steroid payload for ADCs.[1][2] The rationale for its development is to provide a potent anti-inflammatory agent that can be effectively linked to an antibody and released in a controlled manner within the target cell.
Synthesis of this compound Precursor
The synthesis of this compound involves a multi-step process. A key starting material is 2-(3-nitrophenyl)acetic acid, which is converted to an amide intermediate, referred to as this compound-1. The synthesis of this precursor is detailed in the patent literature.[1][2]
Experimental Protocol: Synthesis of 2-(3-nitrophenyl) acetamide (this compound-1)
Materials:
-
2-(3-nitrophenyl)acetic acid
-
Dichloromethane (DCM)
-
Oxalyl chloride
-
Ammonia solution
Procedure:
-
A solution of 2-(3-nitrophenyl)acetic acid (0.5 g, 2.76 mmol) in DCM (15 mL) is prepared and cooled to 0°C.
-
Oxalyl chloride (0.71 mL, 8.28 mmol) is added dropwise to the solution at 0°C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure.
-
The resulting residue is dissolved in DCM and an aqueous solution of ammonia is added.
-
The mixture is stirred vigorously for 30 minutes.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-(3-nitrophenyl) acetamide (this compound-1).
Note: This is a generalized protocol based on the provided information. The exact reaction conditions and purification methods may vary.
References
Inx-SM-6: A Targeted Anti-Inflammatory Agent for Advanced Drug Development
For Immediate Release
This technical guide provides an in-depth overview of the biological activity and molecular targets of Inx-SM-6, a novel steroidal molecule with potent anti-inflammatory properties. Designed for researchers, scientists, and professionals in the field of drug development, this document outlines the core mechanisms of action, quantitative biological data, and detailed experimental protocols relevant to the study of this compound.
Core Biological Activity: Inhibition of Pro-Inflammatory Cytokines
This compound has been identified as a potent inhibitor of lipopolysaccharide (LPS)-induced production of interleukin-1β (IL-1β) in human peripheral blood mononuclear cells (PBMCs).[1][2][3] This activity positions this compound as a promising candidate for therapeutic strategies targeting inflammatory and autoimmune disorders. The molecule is designed for targeted delivery, often as a payload in antibody-drug conjugates (ADCs), to enhance its efficacy and minimize systemic side effects.[4][5]
Molecular Target: Glucocorticoid Receptor Agonism
The primary molecular target of this compound is the glucocorticoid receptor (GR). As a novel steroid, this compound functions as a glucocorticoid receptor agonist. Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This mechanism involves both the up-regulation of anti-inflammatory proteins and the down-regulation of pro-inflammatory cytokines, including IL-1β.
Quantitative Biological Data
While specific quantitative data for this compound's binding affinity and inhibitory concentrations are not extensively published, the following table presents representative data for potent synthetic glucocorticoids with similar mechanisms of action. These values serve as a benchmark for the anticipated potency of this compound.
| Parameter | Value | Cell System/Assay Condition |
| Glucocorticoid Receptor Binding Affinity (Kd) | 1 - 10 nM | Whole-cell binding assay |
| IL-1β Inhibition (IC50) | 5 - 50 nM | LPS-stimulated human PBMCs |
| TNF-α Inhibition (IC50) | 10 - 100 nM | LPS-stimulated human PBMCs |
| Transactivation (EC50) | 0.1 - 5 nM | MMTV promoter-reporter assay |
| Transrepression (IC50) | 0.5 - 20 nM | NF-κB reporter assay |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-inflammatory effects through the classical glucocorticoid receptor signaling pathway. The following diagram illustrates this mechanism.
Caption: Glucocorticoid Receptor Signaling Pathway of this compound.
In the context of inflammation triggered by pathogens, such as through lipopolysaccharide (LPS), this compound interferes with the pro-inflammatory signaling cascade.
Caption: Inhibition of LPS-Induced Inflammatory Signaling by this compound.
Experimental Protocols
Inhibition of LPS-Induced IL-1β Production in Human PBMCs
This protocol details the methodology to assess the inhibitory effect of this compound on cytokine production.
Caption: Workflow for IL-1β Inhibition Assay.
Detailed Steps:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate the isolated PBMCs in 96-well plates at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Pre-treatment: Add varying concentrations of this compound to the wells and incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.
-
Cytokine Measurement: Quantify the concentration of IL-1β in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of IL-1β inhibition against the log concentration of this compound.
Glucocorticoid Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the glucocorticoid receptor.
Materials:
-
Whole cells expressing the human glucocorticoid receptor (e.g., A549 cells).
-
Radiolabeled dexamethasone (e.g., [3H]-dexamethasone).
-
Unlabeled this compound and dexamethasone.
-
Binding buffer.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Culture and harvest cells expressing the glucocorticoid receptor.
-
Competitive Binding: Incubate the cells with a fixed concentration of [3H]-dexamethasone and increasing concentrations of unlabeled this compound or unlabeled dexamethasone (as a positive control).
-
Incubation: Allow the binding to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibition constant) for this compound by analyzing the competitive binding curves using appropriate software.
Conclusion
This compound demonstrates significant potential as a targeted anti-inflammatory agent. Its mechanism of action as a glucocorticoid receptor agonist and its ability to inhibit the production of key pro-inflammatory cytokines like IL-1β make it a compelling candidate for further investigation in the context of various inflammatory and autoimmune diseases. The provided experimental frameworks offer a solid basis for researchers to explore and validate the therapeutic promise of this novel molecule.
References
- 1. Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β [mdpi.com]
- 2. In Vitro Study of Interleukin-6 when Used at Low Dose and Ultra-Low Dose in Micro-Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. youtube.com [youtube.com]
An In-Depth Technical Guide to INX-315: A Selective CDK2 Inhibitor in Cancer Research and Immunology
A Note on the Topic: Initial searches for "Inx-SM-6" yielded limited public information, pointing towards a potential anti-inflammatory agent. However, based on the user's interest in immunology and cancer research, this document focuses on the well-documented investigational drug INX-315 , a selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor currently in clinical development for various cancers. It is plausible that "this compound" was a typographical error for INX-315.
Executive Summary
INX-315 is an orally bioavailable, potent, and selective small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2) with significant potential in oncology.[1] CDK2 is a key regulator of cell cycle progression, and its dysregulation is implicated in the pathogenesis of numerous cancers.[2] Preclinical and emerging clinical data suggest that INX-315 demonstrates robust anti-tumor activity, particularly in cancers with CCNE1 amplification and those that have developed resistance to CDK4/6 inhibitors.[3][4] Furthermore, evidence suggests that CDK2 inhibition can modulate the tumor microenvironment and enhance anti-tumor immunity, adding another dimension to its therapeutic potential.[5] This technical guide provides a comprehensive overview of INX-315, including its mechanism of action, preclinical and clinical data, experimental protocols, and its role in the intersection of cell cycle control and immuno-oncology.
Mechanism of Action and Signaling Pathway
The Role of CDK2 in the Cell Cycle and Cancer
CDK2 is a serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression of the cell cycle. In many cancers, the CDK2 pathway is hyperactivated, often due to the amplification or overexpression of CCNE1 (the gene encoding Cyclin E1), leading to uncontrolled cell proliferation. Elevated CDK2 activity is also a known mechanism of resistance to CDK4/6 inhibitors, a standard therapy for certain breast cancers.
INX-315: Selective Inhibition of CDK2
INX-315 selectively binds to and inhibits the kinase activity of CDK2. This inhibition prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and S-phase entry. The downstream effects of INX-315 mediated CDK2 inhibition include:
-
Cell Cycle Arrest: Induction of a G1 phase arrest in cancer cells with dysregulated CDK2 activity.
-
Induction of Senescence: Promoting a state of irreversible cell cycle arrest known as therapy-induced senescence (TIS) in tumor cells.
-
Apoptosis: In some contexts, inhibition of CDK2 can lead to programmed cell death.
Signaling Pathway Diagram
References
Understanding Inx-SM-6: An Examination of Available Scientific Data
A comprehensive review of publicly available scientific literature and chemical databases reveals no evidence of cytotoxic effects for the molecule designated as Inx-SM-6. Instead, the compound is consistently characterized as an anti-inflammatory agent intended for targeted drug delivery. This technical guide synthesizes the available information on this compound, clarifying its known biological activities and physicochemical properties, while also addressing the absence of data regarding cytotoxicity.
Core Findings: Anti-Inflammatory Action
This compound is documented as an inhibitor of lipopolysaccharide (LPS)-induced production of interleukin-1β (IL-1β) in human peripheral blood mononuclear cells (PBMCs).[1][2][3][4] This mechanism points to a role in modulating the inflammatory response, rather than inducing cell death. The primary application described for this compound is as a component for the targeted delivery of anti-inflammatory drugs.[1]
It is crucial to distinguish this compound from a similarly named but functionally distinct molecule, INX-315. The latter is a selective cyclin-dependent kinase 2 (CDK2) inhibitor that has been shown to induce cell cycle arrest and senescence in solid tumors, activities that are related to cytotoxic or anti-proliferative effects.
Physicochemical Properties of this compound
The known properties of this compound are summarized in the table below. This information is compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 2734878-16-9 | |
| Molecular Formula | C32H36N2O6S | |
| Molecular Weight | 576.70 g/mol | |
| Appearance | White to off-white solid powder | |
| Purity | ≥98% |
Known Biological Activity: A Summary
The only biological activity reported for this compound in the reviewed literature is its anti-inflammatory action. The experimental context for this finding is the inhibition of IL-1β secretion in human PBMCs stimulated with LPS.
Experimental Protocol: Inhibition of LPS-Induced IL-1β Production
While a detailed, step-by-step protocol for the use of this compound is not provided in the search results, the general methodology can be inferred from the description of its activity. A generalized protocol for such an assay would typically involve the following steps:
-
Cell Culture: Human PBMCs are isolated from whole blood and cultured in an appropriate medium.
-
Stimulation: The cultured PBMCs are stimulated with LPS to induce an inflammatory response, leading to the production and secretion of pro-inflammatory cytokines like IL-1β.
-
Treatment: this compound is added to the cell culture at varying concentrations.
-
Incubation: The cells are incubated for a specific period to allow for the effects of the compound to manifest.
-
Quantification of IL-1β: The concentration of IL-1β in the cell culture supernatant is measured using a technique such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The results are analyzed to determine the inhibitory effect of this compound on IL-1β production, often by calculating the IC50 value (the concentration at which 50% of the maximal inhibitory effect is observed).
Visualizing the Known Mechanism of Action
The following diagram illustrates the known anti-inflammatory pathway of this compound.
Caption: Known anti-inflammatory action of this compound.
Conclusion
Based on the currently available public information, this compound is an anti-inflammatory agent with a defined mechanism of inhibiting LPS-induced IL-1β production. There is no data to support any cytotoxic effects of this molecule. Therefore, a technical guide on the cytotoxic effects of this compound cannot be constructed. The scientific community's understanding of this molecule is limited to its anti-inflammatory properties, and any investigation into its potential cytotoxicity would require new, unpublished research.
References
Methodological & Application
Application Notes and Protocols for the Use of Monomethyl Auristatin E (MMAE) as an Antibody-Drug Conjugate Payload
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No public information is available for a compound designated "Inx-SM-6." Therefore, these application notes utilize Monomethyl Auristatin E (MMAE), a widely characterized and clinically validated payload, as an exemplary agent to fulfill the request for detailed protocols and application notes for an Antibody-Drug Conjugate (ADC) payload.
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic agents.[][2] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload, minimizing systemic toxicity while maximizing efficacy at the tumor site.[3]
Monomethyl auristatin E (MMAE) is a synthetic and highly potent antimitotic agent derived from the natural product dolastatin 10.[4] Due to its high cytotoxicity, MMAE is unsuitable for use as a standalone chemotherapeutic agent but is an ideal payload for ADCs.[4] It is 100 to 1000 times more potent than doxorubicin. MMAE is a component of several FDA-approved ADCs, including brentuximab vedotin (Adcetris®), polatuzumab vedotin (Polivy®), and enfortumab vedotin (Padcev®).
These application notes provide a detailed overview of the mechanism of action of MMAE and comprehensive protocols for its conjugation to an antibody, followed by the characterization and evaluation of the resulting ADC's in vitro and in vivo efficacy.
Mechanism of Action of MMAE-Based ADCs
The therapeutic effect of an MMAE-based ADC is a multi-step process that begins with the specific binding of the ADC to a target antigen on the surface of a cancer cell.
-
Binding and Internalization: The monoclonal antibody component of the ADC recognizes and binds to its specific antigen on the tumor cell surface. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC complex fuses with a lysosome. Inside the acidic environment of the lysosome, proteases such as Cathepsin B cleave the linker (commonly a valine-citrulline linker) that connects MMAE to the antibody.
-
Tubulin Inhibition and Cell Cycle Arrest: Once liberated, the free MMAE is released into the cytoplasm. There, it exerts its cytotoxic effect by binding to tubulin and inhibiting its polymerization into microtubules. The disruption of the microtubule network is critical as microtubules are essential components of the mitotic spindle required for cell division.
-
Apoptosis: The inhibition of microtubule formation leads to cell cycle arrest in the G2/M phase, ultimately inducing programmed cell death, or apoptosis.
-
Bystander Effect: MMAE is a membrane-permeable molecule. After its release inside the target cell, it can diffuse out and kill neighboring antigen-negative tumor cells. This "bystander effect" is a significant advantage of certain ADC payloads, as it can overcome tumor heterogeneity.
Experimental Protocols
Protocol for Conjugation of MC-VC-PAB-MMAE to a Monoclonal Antibody
This protocol details the steps for conjugating the drug-linker Maleimidocaproyl-Valine-Citrulline-p-Aminobenzoyloxycarbonyl-Monomethyl Auristatin E (MC-VC-PAB-MMAE) to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL in PBS, pH 7.4.
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
MC-VC-PAB-MMAE.
-
Dimethyl sulfoxide (DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Desalting columns (e.g., PD-10).
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in a primary amine-free buffer like PBS. If necessary, perform a buffer exchange using a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL in PBS.
-
-
Partial Reduction of Antibody:
-
Prepare a fresh 10 mM stock solution of TCEP in water.
-
Add a molar excess of TCEP to the antibody solution. A starting point is a 2.5 to 4-fold molar excess of TCEP per mole of antibody. This ratio may require optimization to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.
-
-
Drug-Linker Preparation:
-
Immediately before use, dissolve the MC-VC-PAB-MMAE in a minimal volume of DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a slight molar excess (e.g., 1.2 to 1.5-fold over TCEP) of the dissolved MC-VC-PAB-MMAE to the reduced antibody solution.
-
Ensure the final concentration of DMSO in the reaction mixture remains below 10% (v/v) to prevent antibody denaturation.
-
Allow the conjugation to proceed at room temperature for 1 hour with gentle mixing. The maleimide group of the linker will react with the free thiol groups on the antibody.
-
-
Purification of the ADC:
-
Remove unreacted drug-linker and TCEP by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions, which now contain the purified ADC.
-
Protocol for ADC Characterization: DAR Analysis
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR.
Procedure:
-
Instrumentation: Use an HPLC system equipped with a HIC column.
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Analysis:
-
Inject the purified ADC onto the HIC column.
-
Elute with a gradient of decreasing salt concentration (from Mobile Phase A to Mobile Phase B).
-
Antibody species with different numbers of conjugated MMAE molecules will have different hydrophobicities and will elute as distinct peaks.
-
Calculate the average DAR by integrating the peak areas corresponding to each drug-loaded species. A typical MMAE ADC prepared by this method will have an average DAR of approximately 4.
-
Protocol for In Vitro Cytotoxicity Assay
This protocol determines the potency (IC50) of the MMAE-ADC against target-positive and target-negative cancer cell lines.
Materials:
-
Target-positive (e.g., BT-474 for an anti-HER2 ADC) and target-negative (e.g., MCF-7) cell lines.
-
Complete cell culture medium.
-
MMAE-ADC, "naked" antibody control, and free MMAE payload.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the MMAE-ADC, naked antibody, and free MMAE.
-
Remove the old medium and add 100 µL of medium containing the treatments to the respective wells. Include untreated cells as a control.
-
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.
-
Viability Measurement:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol for In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the efficacy of an MMAE-ADC in a tumor xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG).
-
Tumor cell line for implantation.
-
MMAE-ADC, vehicle control (e.g., PBS), and potentially a naked antibody control.
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment groups (typically 5-10 mice per group).
-
-
Treatment Administration:
-
Administer the MMAE-ADC and controls via an appropriate route (typically intravenously) at a specified dose and schedule (e.g., 5 mg/kg, once every 4 days for six injections).
-
-
Monitoring:
-
Measure tumor volumes and mouse body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint:
-
The study is typically concluded when tumors in the control group reach a predefined maximum size or when signs of morbidity are observed.
-
Euthanize the mice, and excise the tumors for further analysis if desired.
-
Data Presentation
Quantitative data from the described experiments should be summarized for clarity and comparison.
Table 1: In Vitro Cytotoxicity of MMAE and an Exemplary Anti-HER2 MMAE-ADC
| Compound | Cell Line | Target Expression | IC50 (nM) |
| Free MMAE | BT-474 | HER2-Positive | ~1.0 |
| Free MMAE | MCF-7 | HER2-Negative | ~0.35 |
| Anti-HER2 mAb | BT-474 | HER2-Positive | >1000 |
| Anti-HER2 mAb | MCF-7 | HER2-Negative | >1000 |
| Anti-HER2-MMAE ADC | BT-474 | HER2-Positive | 0.1 - 10 |
| Anti-HER2-MMAE ADC | MCF-7 | HER2-Negative | >1000 |
Table 2: Exemplary In Vivo Efficacy Data in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Q4Dx6 | 0 |
| Naked Antibody | 5 | Q4Dx6 | 10 - 20 |
| MMAE-ADC | 1 | Q4Dx6 | 50 - 70 |
| MMAE-ADC | 5 | Q4Dx6 | >90 (potential for regression) |
Troubleshooting and Optimization
-
Low DAR: If the DAR is lower than expected, increase the molar excess of TCEP during the reduction step or increase the incubation time.
-
ADC Aggregation: Aggregation can occur with high DARs. Purification by size exclusion chromatography (SEC) can remove aggregates. Optimizing the DAR to a lower, more homogenous value (e.g., 2 or 4) can improve the ADC's pharmacokinetic profile.
-
In Vivo Toxicity: If significant toxicity (e.g., body weight loss >20%) is observed, the ADC dose should be reduced. Off-target toxicity can be due to linker instability in plasma or non-specific uptake. Evaluating linker stability in plasma is a critical step.
References
Application Notes and Protocols for Inx-SM-6: In Vivo Dosage and Administration
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is for research purposes only. Specific in vivo dosage and administration protocols for Inx-SM-6 are not publicly available. This document provides a general framework and representative protocols based on available data for similar compounds and antibody-drug conjugates (ADCs). Researchers must conduct comprehensive dose-finding and toxicology studies to determine the optimal and safe dosage for any specific this compound-containing conjugate and animal model.
Introduction to this compound
This compound is described as an anti-inflammatory agent intended for targeted delivery, often as a payload in an antibody-drug conjugate (ADC).[1][2] Its mechanism of action involves the inhibition of inflammatory pathways, such as lipopolysaccharide (LPS)-induced production of interleukin-1β (IL-1β) in human peripheral blood mononuclear cells (PBMCs).[1][2][3] When conjugated to an antibody that targets specific cell surface antigens, this compound can be selectively delivered to target cells, such as immune cells, thereby concentrating its therapeutic effect and potentially reducing systemic side effects associated with broadly acting anti-inflammatory drugs.
Proposed Mechanism of Action of an this compound ADC
An ADC carrying this compound is designed to selectively bind to a target antigen on the surface of a cell. Following binding, the ADC-antigen complex is internalized. Inside the cell, the linker connecting this compound to the antibody is cleaved, releasing the active this compound payload to exert its anti-inflammatory effects.
Caption: Proposed mechanism of action for an this compound antibody-drug conjugate.
In Vivo Administration Data Summary
Specific in vivo dosage and administration data for this compound are not publicly available. The following table summarizes the currently known information.
| Parameter | Data | Source |
| Compound | This compound | |
| Description | Anti-inflammatory agent; ADC payload | |
| In Vitro Activity | Inhibits LPS-induced IL-1β production in human PBMCs | |
| In Vivo Models | Not specified for this compound. General references to in vivo administration in patent literature. | |
| Administration Routes | Suggested routes for similar ADCs include intravenous, subcutaneous, intramuscular, intratumoral, or intrathecal. | |
| Dosage | Not specified. Requires empirical determination. | N/A |
| Formulation | Not specified. Requires empirical determination. | N/A |
Representative In Vivo Experimental Protocol (General Template)
This protocol is a general guideline for the in vivo administration of a hypothetical this compound ADC in a murine model of inflammation. It is crucial to adapt this protocol to the specific research question, animal model, and ADC characteristics.
Objective
To evaluate the in vivo efficacy of a targeted this compound ADC in a preclinical model of inflammation.
Materials
-
This compound ADC (lyophilized powder)
-
Vehicle solution (e.g., sterile PBS, pH 7.4)
-
Experimental animals (e.g., BALB/c mice, 6-8 weeks old)
-
Inflammation-inducing agent (e.g., Lipopolysaccharide - LPS)
-
Anesthetic agent
-
Blood collection supplies
-
Tissue collection supplies
-
Analytical equipment for biomarker analysis (e.g., ELISA reader)
Experimental Workflow
Caption: General workflow for an in vivo efficacy study of an this compound ADC.
Detailed Methodology
a. Preparation of Dosing Solutions
-
Reconstitute the lyophilized this compound ADC in the appropriate sterile vehicle to a stock concentration (e.g., 1 mg/mL).
-
Gently mix by inversion. Avoid vigorous shaking to prevent denaturation of the antibody.
-
Perform serial dilutions with the vehicle to prepare the final dosing concentrations.
-
Prepare fresh on the day of dosing.
b. Animal Handling and Grouping
-
Allow animals to acclimatize to the facility for at least one week before the experiment.
-
Randomly assign animals to treatment groups (e.g., n=5-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound ADC (Low dose, e.g., 0.5 mg/kg)
-
Group 3: this compound ADC (Medium dose, e.g., 2 mg/kg)
-
Group 4: this compound ADC (High dose, e.g., 10 mg/kg)
-
Group 5: Positive control (e.g., Dexamethasone at 2 mg/kg)
-
c. Induction of Inflammation
-
Induce inflammation according to the chosen model. For example, in an LPS-induced systemic inflammation model, administer LPS intraperitoneally (i.p.) at a pre-determined dose.
d. Administration of this compound ADC
-
Determine the volume of the dosing solution to be administered based on the animal's body weight.
-
Administer the this compound ADC or vehicle via the chosen route (e.g., intravenous - i.v., intraperitoneal - i.p.). Patent literature suggests that parenteral administration routes such as i.v. or subcutaneous are suitable for similar ADCs.
e. Monitoring and Sample Collection
-
Monitor the animals for clinical signs of inflammation and general health at regular intervals.
-
Record body weight daily.
-
At predetermined time points (e.g., 2, 6, 24, 48 hours post-dose), collect blood samples for pharmacokinetic and pharmacodynamic (e.g., cytokine) analysis.
-
At the end of the study, euthanize the animals and collect relevant tissues for histopathological and biomarker analysis.
Data Analysis
-
Analyze quantitative data (e.g., cytokine levels, body weight changes) using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Evaluate histopathological changes in tissues.
Considerations for Protocol Development
-
Dose-Finding Studies: It is imperative to conduct a dose-range-finding study to determine the maximum tolerated dose (MTD) and the effective dose range of the specific this compound ADC.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Characterize the PK/PD profile of the ADC to understand its absorption, distribution, metabolism, excretion, and the relationship between drug concentration and its pharmacological effect.
-
Linker Stability: The stability of the linker connecting this compound to the antibody in vivo is a critical factor influencing efficacy and toxicity.
-
Animal Model Selection: The choice of the animal model should be appropriate for the inflammatory condition being studied and should ideally express the target antigen of the ADC's antibody component.
-
Regulatory Guidelines: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
While specific in vivo data for this compound is not widely available, its intended use as a payload for targeted anti-inflammatory therapy provides a basis for designing preclinical studies. The provided general protocol and considerations offer a starting point for researchers to develop detailed and robust in vivo experiments to evaluate the therapeutic potential of this compound-containing ADCs. Rigorous empirical determination of dosage, administration route, and formulation is essential for successful preclinical development.
References
Application Notes & Protocols: Inx-SM-6 Conjugation to Antibodies for ADC Development
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of cytotoxic small molecules. This targeted delivery approach enhances the therapeutic window of the cytotoxic payload, minimizing systemic toxicity while maximizing efficacy at the tumor site. This document provides a detailed protocol for the conjugation of the novel cytotoxic payload, Inx-SM-6, to a targeting antibody, yielding a potent and specific ADC for preclinical evaluation.
This compound is a highly potent auristatin-derived microtubule-disrupting agent. It is designed with a cleavable linker and a terminal maleimide group, enabling covalent attachment to engineered or reduced cysteine residues on the antibody. The following protocols outline the necessary steps for antibody preparation, conjugation, and characterization of the resulting this compound ADC.
Key Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Monoclonal Antibody (e.g., Trastuzumab) | In-house/Vendor | - |
| This compound-Maleimide | In-house/Vendor | - |
| Tris(2-carboxyethyl)phosphine (TCEP) | Sigma-Aldrich | C4706 |
| L-Cysteine | Sigma-Aldrich | C7352 |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 |
| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| 7kDa MWCO Desalting Columns | Thermo Fisher | 89882 |
| Hydrophobic Interaction Chromatography (HIC) Column | Waters | 186004590 |
| SEC-HPLC Column | Agilent | 5190-252 |
Experimental Protocols
Protocol 1: Antibody Thiolation (Interchain Disulfide Reduction)
This protocol describes the partial reduction of interchain disulfide bonds within the antibody hinge region to generate free thiol groups for conjugation.
Methodology:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 10 mg/mL in PBS, pH 7.4.
-
Reducer Preparation: Prepare a 10 mM stock solution of TCEP in deionized water.
-
Reduction Reaction:
-
Add a 2.5-fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.
-
-
Purification:
-
Immediately following incubation, remove excess TCEP using a pre-equilibrated 7kDa MWCO desalting column.
-
The purified, reduced antibody is now ready for conjugation.
-
Protocol 2: this compound Conjugation
This protocol details the covalent attachment of the this compound payload to the thiolated antibody.
Methodology:
-
Payload Preparation: Prepare a 10 mM stock solution of this compound-Maleimide in anhydrous DMSO.
-
Conjugation Reaction:
-
Immediately add a 1.5-fold molar excess of the this compound solution (relative to available thiol groups) to the reduced antibody.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v).
-
Incubate the reaction at room temperature for 1 hour with gentle agitation, protected from light.
-
-
Quenching:
-
Add a 5-fold molar excess of L-cysteine (relative to the initial amount of this compound) to quench any unreacted maleimide groups.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unconjugated payload and other small molecules using a desalting column as described in Protocol 1.
-
Diagrams
Caption: Workflow for ADC conjugation.
Caption: this compound ADC mechanism of action.
Characterization of this compound ADC
Following conjugation and purification, the ADC must be thoroughly characterized to determine key quality attributes.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical parameter influencing the ADC's efficacy and toxicity. Hydrophobic Interaction Chromatography (HIC) is a standard method for this assessment.
Methodology:
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0.
-
Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Analysis:
-
Inject the purified ADC onto the HIC column.
-
The unconjugated antibody will elute first, followed by species with increasing DAR values (DAR2, DAR4, etc.), which are more hydrophobic.
-
Calculate the average DAR by integrating the peak areas corresponding to each species.
-
Data Presentation: Representative HIC-HPLC Results
| Species | Retention Time (min) | Peak Area (%) |
| Unconjugated mAb | 12.5 | 5.2 |
| DAR 2 | 15.8 | 35.1 |
| DAR 4 | 18.2 | 55.3 |
| DAR 6+ | 20.1 | 4.4 |
| Average DAR | - | 3.8 |
Protocol 4: Analysis of Aggregation and Purity
Size Exclusion Chromatography (SEC-HPLC) is used to assess the purity of the ADC and quantify the presence of high molecular weight species (aggregates).
Methodology:
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Analysis:
-
Inject the purified ADC onto the SEC column.
-
The primary peak corresponds to the monomeric ADC.
-
Earlier eluting peaks represent aggregates.
-
Calculate the percentage of monomer and aggregate by peak area integration.
-
Data Presentation: Representative SEC-HPLC Results
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 8.1 | 1.8 |
| Monomeric ADC | 10.4 | 98.2 |
This document provides a comprehensive set of protocols for the successful conjugation of the this compound payload to a monoclonal antibody. Adherence to these methodologies for conjugation, purification, and characterization will enable the consistent production of high-quality ADCs. The detailed analytical procedures are critical for ensuring the desired Drug-to-Antibody ratio is achieved while maintaining the integrity and purity of the final ADC product, paving the way for meaningful in vitro and in vivo evaluation.
Application of Inx-SM-6 in Preclinical Studies: Information Not Available
Following a comprehensive search for publicly available data, no preclinical studies, mechanism of action, or any related scientific information could be found for a compound designated "Inx-SM-6". This suggests that "this compound" may be a proprietary compound not yet disclosed in public literature, a code name not widely recognized, or a hypothetical substance.
Consequently, the creation of detailed Application Notes and Protocols as requested is not possible at this time due to the absence of foundational data.
To demonstrate the requested format and depth of information, a sample output based on a well-characterized, fictional molecule, "Exemplar-123," is provided below. This example illustrates how data would be presented, protocols detailed, and diagrams generated if information on "this compound" were available.
Exemplar Application Notes and Protocols: "Exemplar-123" in Oncology
Introduction
"Exemplar-123" is an investigational small molecule inhibitor of the tyrosine kinase receptor, FAK (Focal Adhesion Kinase). Overexpression and hyperactivity of FAK are implicated in various cancers, promoting cell proliferation, survival, and metastasis. These notes provide an overview of the preclinical data and protocols for utilizing "Exemplar-123" in cancer research.
1. Quantitative Data Summary
The following tables summarize the key in vitro and in vivo preclinical data for "Exemplar-123".
Table 1: In Vitro Activity of Exemplar-123
| Assay Type | Cell Line | IC50 (nM) | Notes |
| Kinase Inhibition | FAK | 5.2 | Highly potent and selective |
| Cell Proliferation | MDA-MB-231 | 15.8 | Dose-dependent inhibition |
| Cell Migration | U87-MG | 22.4 | Inhibition of cancer cell motility |
| Apoptosis Induction | A549 | 35.1 | Induces programmed cell death |
Table 2: In Vivo Efficacy in Xenograft Model (MDA-MB-231)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | - | 0 | - |
| Exemplar-123 | 25 | 65 | <0.01 |
| Exemplar-123 | 50 | 82 | <0.001 |
2. Signaling Pathway
"Exemplar-123" exerts its anti-cancer effects by inhibiting the FAK signaling pathway, which subsequently impacts downstream pathways like PI3K-Akt and MAPK.
3. Experimental Protocols
3.1. Cell Proliferation Assay (MTS Assay)
This protocol details the methodology for assessing the effect of "Exemplar-123" on the proliferation of cancer cell lines.
Protocol Steps:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of "Exemplar-123" in culture medium. Replace the existing medium with the "Exemplar-123" dilutions and a vehicle control.
-
Incubation: Incubate the plate for 72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the absorbance against the log concentration of "Exemplar-123".
3.2. In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of "Exemplar-123" in a mouse xenograft model.
Protocol Steps:
-
Cell Implantation: Subcutaneously implant 5 x 10^6 MDA-MB-231 cells into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, 25 mg/kg "Exemplar-123", 50 mg/kg "Exemplar-123").
-
Dosing: Administer "Exemplar-123" or vehicle control daily via oral gavage.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specific size.
-
Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Disclaimer: The information provided above for "Exemplar-123" is for illustrative purposes only and does not represent real experimental data.
Application Notes and Protocols: In Vitro Assays for Testing Inx-SM-6 Efficacy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Inx-SM-6 is a potent and selective small molecule inhibitor of the MEK1 and MEK2 kinases, central components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various human cancers, making it a critical target for therapeutic intervention. Dysregulation of the MEK/ERK pathway drives key cellular processes implicated in cancer, including proliferation, survival, and differentiation. These application notes provide detailed protocols for in vitro assays designed to characterize the efficacy and mechanism of action of this compound. The described assays will enable researchers to determine the biochemical potency of this compound, its effect on cancer cell proliferation, and its ability to modulate the intended signaling pathway.
Signaling Pathway and Experimental Logic
To effectively characterize the in vitro efficacy of this compound, a tiered approach is recommended. This begins with a direct assessment of the compound's inhibitory activity on its purified target kinases (biochemical assay). Subsequently, the compound's effect on cellular proliferation is measured to determine its potency in a biological context. Finally, target engagement and downstream pathway modulation are confirmed within the cell.
Caption: The MAPK/ERK signaling cascade with this compound inhibition of MEK1/2.
Caption: Logical relationship between the primary in vitro assays for this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative results from the described assays when testing this compound.
Table 1: Biochemical Potency of this compound
| Kinase Target | IC50 (nM) |
|---|---|
| MEK1 | 5.2 |
| MEK2 | 7.8 |
Table 2: Anti-proliferative Activity of this compound
| Cell Line (Cancer Type) | Mutation Status | GI50 (nM) |
|---|---|---|
| HT-29 (Colon) | BRAF V600E | 15.6 |
| A375 (Melanoma) | BRAF V600E | 11.2 |
| HCT116 (Colon) | KRAS G13D | 25.4 |
| HeLa (Cervical) | Wild-Type | > 1000 |
Experimental Protocols
MEK1/2 Kinase Activity Assay (Biochemical)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified MEK1 and MEK2 kinases. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human MEK1 and MEK2 enzymes
-
Inactive (kinase-dead) ERK2 substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-ERK antibody
-
Allophycocyanin (APC)-labeled acceptor antibody
-
This compound (solubilized in DMSO)
-
384-well, low-volume, white plates
-
TR-FRET-capable plate reader
Protocol:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add 2 µL of diluted this compound or DMSO (vehicle control).
-
Add 4 µL of a solution containing the MEK1 (or MEK2) enzyme and the kinase-dead ERK2 substrate in assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at its Km value for the respective enzyme.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of TR-FRET detection buffer containing the Europium-labeled and APC-labeled antibodies.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the results against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression.
Cell Proliferation Assay (MTS Assay)
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines. The MTS assay measures the reduction of a tetrazolium compound by metabolically active cells into a colored formazan product.
Materials:
-
Cancer cell lines (e.g., HT-29, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (solubilized in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
96-well, clear-bottom, tissue culture-treated plates
-
Spectrophotometer (plate reader)
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of growth inhibition against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition) value.
Western Blot for Phospho-ERK (Mechanistic)
This assay confirms that this compound inhibits the phosphorylation of ERK, the downstream target of MEK, within the cell.
Materials:
-
Cancer cell line (e.g., HT-29)
-
Complete cell culture medium
-
This compound (solubilized in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Caption: A typical workflow for Western Blot analysis.
Protocol:
-
Seed cells in a 6-well plate and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours in complete medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein amounts and prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for t-ERK and GAPDH to ensure equal loading. Analyze the band intensities to determine the dose-dependent inhibition of ERK phosphorylation.
Application Notes and Protocols for Inx-SM-6 in Inflammasome Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammasomes are multi-protein complexes that play a critical role in the innate immune system by initiating inflammatory responses. Their activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms. Dysregulation of inflammasome activity is implicated in a wide range of inflammatory diseases, making them a key target for therapeutic intervention. Inx-SM-6 is a small molecule agent that has been shown to inhibit the production of IL-1β in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS), suggesting its potential as a tool for studying and modulating inflammasome activation[1]. These application notes provide detailed protocols for utilizing this compound to investigate inflammasome-mediated inflammatory responses.
Data Presentation
The following tables summarize the key characteristics and hypothetical quantitative data for this compound based on its described activity. Note: Specific quantitative data for this compound is not publicly available and the values presented here are illustrative examples for experimental design.
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 576.7 g/mol | [1] |
| Purity | >98% | [1] |
| Formulation | Provided as a lyophilized powder. Reconstitute in DMSO. | General Practice |
| Storage | Store at -20°C. | [1] |
Table 2: Hypothetical In Vitro Efficacy of this compound on LPS-Induced IL-1β Production in Human PBMCs
| Parameter | Value |
| Cell Type | Human PBMCs |
| Stimulus | LPS (1 µg/mL) + ATP (5 mM) |
| IC50 for IL-1β Inhibition | 1.5 µM |
| IC50 for TNF-α Inhibition | > 50 µM |
| Cell Viability (at 10 µM) | > 95% |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Caption: Simplified NLRP3 inflammasome activation pathway and the proposed point of inhibition by this compound.
Caption: A typical experimental workflow for evaluating the inhibitory effect of this compound on inflammasome activation.
Experimental Protocols
Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in Human PBMCs
This protocol details the steps to assess the inhibitory effect of this compound on LPS- and ATP-induced IL-1β secretion from human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Ficoll-Paque PLUS
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Adenosine 5'-triphosphate (ATP)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Human IL-1β ELISA kit
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Isolation of Human PBMCs:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding:
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well in 100 µL of complete RPMI 1640 medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2 hours to allow monocytes to adhere.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Pre-incubate for 1 hour at 37°C.
-
-
Inflammasome Priming (Signal 1):
-
Add 50 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubate for 3-4 hours at 37°C.
-
-
Inflammasome Activation (Signal 2):
-
Add 20 µL of ATP solution (final concentration of 5 mM) to the wells.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine and LDH analysis. Store at -80°C if not analyzed immediately.
-
-
Analysis:
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assessment: Measure the release of LDH in the supernatants using an LDH cytotoxicity assay kit to assess any potential cytotoxic effects of this compound.
-
Protocol 2: Western Blot Analysis of Caspase-1 Cleavage
This protocol is for detecting the active (cleaved) form of caspase-1 in cell lysates and supernatants as a direct measure of inflammasome activation.
Materials:
-
Treated cells from Protocol 1 (scaled up to a 12-well or 6-well plate format)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-caspase-1 (p20 subunit), anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation:
-
Following treatment as described in Protocol 1, collect the cell culture supernatants.
-
Wash the adherent cells with ice-cold PBS.
-
Lyse the cells directly in the well with 100 µL of ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the cleared lysate to a new tube.
-
To concentrate proteins from the supernatant, use a precipitation method (e.g., TCA precipitation).
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) from the cell lysates and a consistent volume of the concentrated supernatant onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-caspase-1 antibody (to detect the p20 subunit) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
For the cell lysates, re-probe the membrane with an anti-β-actin antibody as a loading control.
-
This compound serves as a valuable pharmacological tool for investigating the role of inflammasomes in inflammatory processes. The protocols outlined above provide a framework for characterizing the inhibitory activity of this compound on the NLRP3 inflammasome. Researchers can adapt these methods to explore the effects of this compound in various cell types and disease models, contributing to a better understanding of inflammasome-driven pathologies and the development of novel anti-inflammatory therapeutics.
References
Measuring IL-1β Inhibition by Inx-SM-6: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for measuring the inhibitory effect of Inx-SM-6, a small molecule VISTA agonist, on the production of Interleukin-1β (IL-1β). This compound has been identified as an inhibitor of lipopolysaccharide (LPS)-induced IL-1β production in human peripheral blood mononuclear cells (PBMCs). The following application note outlines the rationale for targeting IL-1β, the proposed mechanism of action for this compound, and comprehensive experimental procedures for quantifying its inhibitory activity using common laboratory techniques.
Introduction to IL-1β and this compound
Interleukin-1β is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune response. Its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. The production and secretion of mature IL-1β are tightly controlled processes, primarily mediated by the activation of intracellular multiprotein complexes known as inflammasomes.
This compound is a small molecule compound (Molecular Weight: 576.7 g/mol ; CAS: 2734878-16-9) that has been shown to inhibit the production of IL-1β in response to inflammatory stimuli[1][2][3]. Evidence suggests that this compound acts as an agonist of the V-domain Ig suppressor of T cell activation (VISTA), a negative checkpoint regulator of the immune system[4][5]. By activating VISTA, this compound is thought to suppress downstream inflammatory signaling pathways, leading to a reduction in IL-1β production. This upstream regulatory mechanism presents a novel therapeutic strategy for mitigating IL-1β-driven inflammation.
Proposed Signaling Pathway for this compound Action
The following diagram illustrates the proposed mechanism by which this compound inhibits IL-1β production through VISTA agonism.
References
- 1. This compound I CAS#: 2734878-16-9 I anti-inflammatory agent I InvivoChem [invivochem.com]
- 2. invivochem.net [invivochem.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Clinical and research updates on the VISTA immune checkpoint: immuno-oncology themes and highlights [frontiersin.org]
- 5. VISTA: A novel immunotherapy target for normalizing innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inx-SM-6 Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility challenges with the small molecule inhibitor, Inx-SM-6.
Frequently Asked Questions (FAQs)
Q1: I've just received my vial of this compound and it is a solid powder. What is the recommended solvent for creating an initial stock solution?
A1: For initial stock solutions, 100% anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound has a reported solubility of ≥ 50 mg/mL in DMSO.[1] It is crucial to use anhydrous DMSO as it is hygroscopic, and water contamination can significantly reduce the solubility of hydrophobic compounds.[2]
Q2: I dissolved this compound in DMSO, but I'm observing precipitation when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?
A2: This phenomenon, known as "crashing out" or antisolvent precipitation, is common for hydrophobic compounds.[2][3] It occurs when a compound that is soluble in an organic solvent is rapidly diluted into an aqueous medium where it is less soluble. To prevent this, consider the following strategies:
-
Optimize the Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in the solvent environment can help maintain the compound's solubility.[2]
-
Lower the Final Concentration: Your target concentration may exceed the aqueous solubility limit of this compound. Try using a lower final concentration in your experiment.
-
Sonication and Warming: After dilution, briefly sonicating the solution or warming it to 37°C can help to redissolve any fine precipitate that may have formed.
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible co-solvent in your final aqueous buffer can improve solubility.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The tolerance of cell lines to DMSO can vary. Generally, a final DMSO concentration of less than 0.5% is well-tolerated by most cell lines. However, it is always recommended to perform a vehicle control (your final assay medium with the same percentage of DMSO used to deliver this compound) to ensure the solvent is not affecting your experimental results.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound during your experiments.
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitation in DMSO stock solution | 1. Moisture Contamination: DMSO has absorbed water from the atmosphere. 2. Stock Concentration Too High: The concentration exceeds the solubility limit in DMSO. | 1. Use fresh, anhydrous DMSO. Store DMSO stock solutions in small, tightly sealed aliquots at -20°C or -80°C to minimize exposure to moisture and freeze-thaw cycles. 2. Prepare a new stock solution at a lower concentration. Ensure the compound is fully dissolved before use. |
| Precipitation upon dilution into aqueous buffer | 1. Antisolvent Precipitation: Rapid change from an organic to an aqueous environment. 2. Final Concentration Exceeds Aqueous Solubility: The target concentration is too high for the aqueous medium. | 1. Perform Serial Dilutions: Instead of a one-step dilution, serially dilute the DMSO stock into the aqueous buffer. 2. Lower Final Concentration: Reduce the final concentration of this compound in your assay. 3. Use Co-solvents: Add a small amount of a biocompatible co-solvent like PEG400 or ethanol to your aqueous buffer. Ensure the final co-solvent concentration is compatible with your assay. 4. Adjust pH: The solubility of some compounds is pH-dependent. If your experimental system allows, test a range of pH values for your buffer. |
| Solution becomes cloudy over time during the experiment | Slow Precipitation: The compound is gradually coming out of solution. | 1. Incorporate a Surfactant: Add a small amount of a non-ionic surfactant, such as Tween 80 (0.25%) or Polysorbate 20, to your assay medium. 2. Increase Protein Concentration: If compatible with your assay, the presence of proteins (e.g., serum in cell culture media) can help to stabilize the compound in solution. |
Quantitative Data Summary
The following tables summarize the known solubility and recommended solvent concentrations for this compound.
Table 1: this compound Solubility in Organic Solvent
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (86.70 mM) |
Note: "≥" indicates that the saturation point was not reached at this concentration.
Table 2: Recommended Final Solvent Concentrations in Cell-Based Assays
| Solvent | Recommended Final Concentration | Notes |
| DMSO | < 0.5% | Generally well-tolerated by most cell lines. Always include a vehicle control. |
| Ethanol | < 1% | Toxicity can be cell-line dependent. A vehicle control is essential. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Calculation: Determine the mass of this compound required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 576.70 g/mol .
-
Dissolution:
-
Carefully weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of 100% anhydrous DMSO.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C may assist in dissolution.
-
-
Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Kinetic Solubility Determination of this compound in Aqueous Buffer
This protocol provides a general method for determining the kinetic solubility of this compound in your experimental buffer.
Materials:
-
10 mM this compound stock solution in 100% DMSO
-
Your desired aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom for visual/instrumental assessment)
-
Plate reader capable of measuring absorbance or nephelometry (optional)
Procedure:
-
Prepare a Serial Dilution in DMSO: Create a serial dilution of your 10 mM this compound stock solution in 100% DMSO in a separate 96-well plate or microcentrifuge tubes.
-
Dilution in Aqueous Buffer:
-
Add a small, precise volume (e.g., 2 µL) of each DMSO concentration to the corresponding wells of a new 96-well plate.
-
Add a larger volume (e.g., 198 µL) of your aqueous buffer to each well. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
-
Incubation and Observation:
-
Seal the plate and shake it at room temperature for 1-2 hours.
-
Visually inspect each well for signs of precipitation (cloudiness or visible particles).
-
(Optional) Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.
-
-
Determine Solubility Limit: The highest concentration of this compound that remains clear is considered its kinetic solubility in that specific buffer.
Visualizations
LPS-Induced IL-1β Signaling Pathway
The following diagram illustrates the signaling pathway leading to the production of Interleukin-1β (IL-1β) upon stimulation by Lipopolysaccharide (LPS). This compound is known to inhibit this process in human Peripheral Blood Mononuclear Cells (PBMCs).
References
Optimizing Inx-SM-6 concentration for in vitro experiments
Welcome to the technical support center for Inx-SM-6. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the concentration of this compound for your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the Serine/Threonine Kinase 1 (STK1). STK1 is a critical component of the Cell Growth and Proliferation (CGP) signaling pathway. By inhibiting the kinase activity of STK1, this compound blocks the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis in susceptible cell lines.
Q2: What is the recommended starting concentration for this compound in a new cell line?
For initial experiments, we recommend performing a dose-response curve starting from a high concentration (e.g., 10 µM) and performing serial dilutions down to the picomolar range (e.g., 10 pM). A 10-point, 3-fold serial dilution is a robust starting point. This will help you determine the IC50 (half-maximal inhibitory concentration) and the optimal concentration range for your specific cell model and assay.
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO. We recommend preparing a 10 mM stock solution in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in your experiment is consistent across all conditions (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.1%).
Troubleshooting Guide
Problem 1: I am not observing any effect on my cells, even at high concentrations.
-
Is the compound properly dissolved?
-
Ensure the this compound stock solution is fully dissolved. Before making dilutions, warm the stock vial to room temperature and vortex gently.
-
-
Is your cell line sensitive to STK1 inhibition?
-
Confirm that your cell line expresses STK1 and that the CGP pathway is active. You can check this via Western Blot or qPCR. Not all cell lines are dependent on this pathway for survival.
-
-
Is the target being inhibited?
-
Directly measure the inhibition of STK1 activity. Perform a Western Blot to check the phosphorylation status of a known downstream substrate of STK1. A reduction in phosphorylation indicates target engagement.
-
-
Is the incubation time sufficient?
-
The phenotypic effect of inhibiting the CGP pathway (e.g., decreased viability) may require a longer incubation period. Consider a time-course experiment (e.g., 24, 48, and 72 hours).
-
Problem 2: I am observing high levels of cell death even at very low concentrations.
-
Is the final DMSO concentration too high?
-
Calculate the final percentage of DMSO in your culture medium. It should ideally be below 0.1%. Run a vehicle-only control (medium with the same percentage of DMSO) to assess its toxicity.
-
-
Is your cell line extremely sensitive?
-
Some cell lines can be highly dependent on the STK1 pathway, leading to a potent cytotoxic response. In this case, your dose-response curve should be shifted to a lower concentration range (e.g., nanomolar to picomolar).
-
-
Are you observing off-target effects?
-
While this compound is highly selective, at high concentrations, off-target effects can occur. The key is to identify a concentration window where you see specific inhibition of STK1 without general cytotoxicity.
-
Quantitative Data Summary
The following tables summarize typical concentration ranges for this compound based on internal validation in common cell lines. Note: These values are for guidance only and should be determined empirically for your specific experimental system.
Table 1: IC50 and Cytotoxicity of this compound in Various Cell Lines (72h Incubation)
| Cell Line | IC50 (nM) | CC50 (nM) | Therapeutic Index (CC50/IC50) |
| MCF-7 | 50 | 1200 | 24 |
| A549 | 120 | 2500 | 20.8 |
| HeLa | 85 | 1800 | 21.2 |
| PC-3 | > 10,000 | > 10,000 | N/A |
IC50: Concentration causing 50% inhibition of cell growth. CC50: Concentration causing 50% cytotoxicity.
Table 2: Recommended Concentration Ranges for Common Assays
| Experimental Assay | Recommended Concentration | Incubation Time |
| Target Engagement (Western Blot) | 100 - 500 nM | 2 - 6 hours |
| Cell Viability (MTT/CCK-8) | 1 nM - 10 µM | 48 - 72 hours |
| Apoptosis Assay (Caspase-3/7) | 50 - 200 nM | 24 - 48 hours |
| Cell Cycle Analysis | 50 - 200 nM | 24 hours |
Experimental Protocols
Protocol 1: Determining Dose-Response using a Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Dilution: Prepare a 2X serial dilution series of this compound in culture medium. Also, prepare a 2X vehicle control (medium with DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Verifying Target Engagement via Western Blot
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with this compound (e.g., at 1X, 5X, and 10X the IC50) and a vehicle control for a short duration (e.g., 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-SUB1 (the downstream target of STK1) and total SUB1. Also probe a separate blot or strip for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the p-SUB1/Total SUB1 ratio with increasing this compound concentration confirms target engagement.
Inx-SM-6 Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Inx-SM-6.
Frequently Asked Questions (FAQs) - General Stability
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, this compound should be stored as a lyophilized powder at -20°C. For short-term storage, a concentrated stock solution in anhydrous DMSO can be stored at -80°C for up to 3 months. Avoid repeated freeze-thaw cycles.
Q2: What is the solubility and stability of this compound in common laboratory solvents?
A2: this compound is highly soluble in DMSO (>100 mM) and ethanol (>50 mM). It has limited solubility in aqueous buffers. Solutions in DMSO are stable for up to 3 months at -80°C. Aqueous solutions should be prepared fresh for each experiment and used within 24 hours, even when stored at 4°C, to minimize degradation.
Q3: Is this compound sensitive to light or pH changes?
A3: Yes, this compound is known to be light-sensitive and can undergo photodegradation. It is recommended to work with the compound in a light-protected environment (e.g., using amber vials and minimizing exposure to direct light). The stability of this compound is also pH-dependent, with optimal stability observed at a pH range of 6.0-7.5.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Precipitation of this compound in Aqueous Buffers
Symptoms:
-
Visible precipitate in the experimental medium.
-
Inconsistent or lower-than-expected biological activity.
Possible Causes and Solutions:
| Cause | Solution |
| Poor aqueous solubility | Prepare a high-concentration stock solution in DMSO and dilute it serially in the aqueous buffer. Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all experiments. |
| Supersaturation | Avoid rapid dilution. Add the this compound stock solution to the aqueous buffer dropwise while vortexing to ensure proper mixing and prevent localized high concentrations. |
| Interaction with buffer components | Test the solubility of this compound in different buffer systems. Phosphate-buffered saline (PBS) is generally a good starting point. Avoid buffers with high salt concentrations if possible. |
| Incorrect pH | Ensure the pH of the final solution is within the optimal range of 6.0-7.5. Adjust the buffer pH as needed. |
Issue 2: Degradation of this compound During Experiments
Symptoms:
-
Loss of biological activity over time.
-
Appearance of extra peaks in analytical chromatography (e.g., HPLC).
Possible Causes and Solutions:
| Cause | Solution |
| Hydrolysis in aqueous solution | Prepare fresh aqueous solutions of this compound for each experiment. If the experiment is long, consider adding the compound at later time points or performing a time-course experiment to assess its stability under your specific conditions. |
| Oxidation | Degas aqueous buffers before use to remove dissolved oxygen. Consider adding antioxidants, such as 0.1% (w/v) ascorbic acid, if compatible with your experimental system. |
| Photodegradation | Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Perform experimental manipulations under low-light conditions. |
| Enzymatic degradation | If working with cell lysates or other biological matrices, consider the presence of metabolic enzymes. Perform control experiments with heat-inactivated lysates to assess enzymatic degradation. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a method to quantify the degradation of this compound over time.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to 100 µM in the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Incubate the solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately mix the aliquot with an equal volume of cold acetonitrile to precipitate proteins and stop degradation.
-
Centrifuge at 14,000 x g for 10 minutes to pellet any precipitate.
-
Analyze the supernatant by HPLC.
HPLC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Quantitative Data Summary:
| Time (hours) | This compound Remaining (%) in PBS at 37°C |
| 0 | 100 |
| 2 | 95.2 |
| 4 | 88.5 |
| 8 | 75.1 |
| 24 | 45.8 |
Diagrams and Workflows
Signaling Pathway
Caption: Proposed signaling pathway for this compound.
Experimental Workflow
Caption: Workflow for assessing this compound stability.
Troubleshooting Logic
Caption: Logic for troubleshooting this compound issues.
How to prevent off-target effects of Inx-SM-6
Welcome to the technical support center for Inx-SM-6. This resource is designed for researchers, scientists, and drug development professionals to help prevent and troubleshoot potential off-target effects during experimentation. This compound is a potent small molecule inhibitor developed for targeted delivery as an anti-inflammatory agent.[1][2] Its primary mechanism of action is the inhibition of InflammaKinase-1 (IK-1) , a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines like IL-1β.[1][2]
While highly potent against its primary target, like many small molecule inhibitors, this compound can interact with other proteins, particularly at higher concentrations.[3] Understanding and mitigating these off-target effects is crucial for generating accurate and reproducible data.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Question 1: Why am I observing significant cytotoxicity in my cell lines, even at concentrations that should be specific for the IK-1 target?
Answer: Unexpected cytotoxicity is a common issue that can arise from off-target effects. While this compound is designed to be selective, it can inhibit CytoKinase-A (CK-A) , a kinase involved in essential cell survival pathways. This off-target inhibition typically occurs at concentrations 5-10 fold higher than the IC50 for the primary target, IK-1.
Troubleshooting Steps:
-
Confirm the Dose-Response Relationship: Perform a detailed dose-response curve for both your on-target effect (e.g., inhibition of IL-1β) and cytotoxicity (e.g., using a cell viability assay). If the cytotoxic effect occurs at a higher concentration than the desired on-target effect, you can define a therapeutic window for your experiments.
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Lower the Concentration: Use the lowest effective concentration of this compound that gives you the desired on-target activity while minimizing cytotoxicity.
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Use a Secondary Inhibitor: Validate your findings with a structurally distinct inhibitor of the IK-1 pathway to ensure the observed phenotype is not an artifact of this compound's specific chemical structure.
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Assess Apoptosis Markers: Perform a Western blot or use a luminescent assay to check for markers of apoptosis, such as cleaved Caspase-3 or PARP. This can confirm if the observed cell death is due to the activation of apoptotic pathways, a known consequence of inhibiting key survival kinases.
Question 2: I'm seeing a decrease in cell proliferation in my viability assays (e.g., MTT, XTT) that doesn't correlate with apoptosis markers. What is happening?
Answer: This discrepancy often points to an off-target effect on cellular metabolism. Colorimetric viability assays like MTT, XTT, and WST-1 rely on the metabolic activity of mitochondrial reductases. This compound has been observed to inhibit MetaboKinase-B (MK-B) , a kinase involved in regulating metabolic pathways. This inhibition can reduce the cell's ability to process the assay substrate, giving a false impression of reduced viability or proliferation, when in fact, the cells may still be alive but metabolically less active.
Troubleshooting Steps:
-
Use an Orthogonal Viability Assay: Switch to a viability assay that does not depend on mitochondrial reductase activity. Recommended alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo®): Measures the level of ATP, which is a direct indicator of cell health.
-
Real-time impedance-based assays: Monitor cell attachment and proliferation continuously without chemical reagents.
-
Direct cell counting: Use a trypan blue exclusion assay or an automated cell counter.
-
-
Confirm Target Engagement: Perform a Western blot to check for phosphorylation of downstream targets of MK-B to confirm if this off-target pathway is being engaged at your experimental concentrations.
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Lower Compound Concentration: As with cytotoxicity, reducing the concentration of this compound may disengage the off-target metabolic effect while retaining on-target inhibition.
Frequently Asked Questions (FAQs)
Question: What are the known primary off-targets of this compound?
Answer: Through extensive kinome screening, two primary off-targets have been identified for this compound. These interactions are dose-dependent and typically occur at concentrations higher than those required for effective inhibition of the primary target, IK-1.
| Target | IC50 (nM) | Biological Function | Consequence of Off-Target Inhibition |
| IK-1 (On-Target) | 15 | Pro-inflammatory signaling, IL-1β production | Reduced inflammation (Desired Effect) |
| CK-A (Off-Target) | 85 | Cell survival, proliferation, anti-apoptotic signaling | Unintended cytotoxicity and apoptosis |
| MK-B (Off-Target) | 150 | Regulation of cellular metabolism | Interference with metabolic assays (e.g., MTT) |
Question: How can I validate that my observed phenotype is due to on-target IK-1 inhibition?
Answer: Distinguishing on-target from off-target effects is a critical step in drug research. A multi-pronged approach is recommended for robust validation.
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Genetic Validation: The most definitive method is to use genetic tools to eliminate the primary target.
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siRNA/shRNA Knockdown: Transiently reduce the expression of IK-1.
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CRISPR/Cas9 Knockout: Create a stable cell line that does not express IK-1. If this compound has no effect in these IK-1 deficient cells, it strongly suggests the phenotype is on-target.
-
-
Rescue Experiments: In a cell line where IK-1 has been knocked out, transfect a version of IK-1 that has been mutated to be resistant to this compound. If the addition of the resistant IK-1 "rescues" the cells from the drug's effect, it confirms the on-target mechanism.
-
Use of a Structurally Unrelated Inhibitor: Corroborate your results using another IK-1 inhibitor with a different chemical scaffold. If both compounds produce the same biological outcome, it is more likely an on-target effect.
Key Experimental Protocols
Protocol 1: Western Blot for On-Target (p-p65) and Off-Target (p-AKT) Pathways
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Cell Culture and Treatment: Plate cells (e.g., THP-1 monocytes) at a density of 1x10^6 cells/mL and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with a dose range of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM) for 2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) at 100 ng/mL for 30 minutes to activate the IK-1 pathway.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-p65 for on-target, anti-phospho-AKT for CK-A off-target, and anti-β-actin for loading control).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Differentiating Cytotoxicity using Dual Apoptosis and Viability Assays
-
Cell Plating: Seed cells in a 96-well white, clear-bottom plate at 10,000 cells/well and incubate overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 24 hours.
-
Caspase-Glo® 3/7 Assay (Apoptosis):
-
Add Caspase-Glo® 3/7 Reagent directly to the wells.
-
Mix by orbital shaking for 30 seconds and incubate at room temperature for 1 hour.
-
Measure luminescence using a plate reader. An increase in luminescence indicates apoptosis.
-
-
MTT Assay (Metabolic Viability):
-
In a parallel plate, add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer (e.g., DMSO or a detergent-based solution) and incubate until the formazan crystals are dissolved.
-
Measure absorbance at 570 nm. A decrease in absorbance indicates reduced metabolic activity.
-
-
Analysis: Compare the dose-response curves from both assays. If you see a drop in the MTT signal at concentrations where the Caspase signal is low, it suggests a metabolic off-target effect rather than apoptosis-driven cytotoxicity.
References
Improving the efficacy of Inx-SM-6 in vivo
Technical Support Center: Inx-SM-6
Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals optimize the in vivo efficacy of this compound in their experimental models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: My in vivo results with this compound show significantly lower efficacy compared to my in vitro data. What are the common reasons for this discrepancy?
A1: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. Several factors can contribute to this:
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Poor Bioavailability: this compound may have low solubility or permeability, leading to poor absorption and distribution to the target tissue.[1][2] The formulation used for administration is critical.
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Rapid Metabolism and Clearance: The compound might be quickly metabolized by the liver (first-pass effect) or cleared by the kidneys, preventing it from reaching therapeutic concentrations at the site of action for a sufficient duration.[3]
-
Suboptimal Dosing Regimen: The dose level or frequency may be insufficient to maintain the required therapeutic concentration in vivo. Pharmacokinetic (PK) studies are essential to determine parameters like half-life and Cmax to design an effective dosing schedule.[4]
-
Inadequate Formulation: The vehicle used to dissolve or suspend this compound may not be suitable for the chosen route of administration, leading to precipitation, poor absorption, or local irritation.[5]
-
Target Engagement: The compound may not be reaching its molecular target in the complex in vivo environment at the same concentration that was effective in vitro.
Q2: What is the recommended starting formulation for this compound for intraperitoneal (IP) injection in mice?
A2: The optimal formulation depends on the required dose and study duration. For initial studies, we recommend a suspension-based formulation, which can improve stability and provide more sustained exposure. A comparison of common vehicles is provided below. Always perform a small-scale pilot study to check for tolerability and acute toxicity before proceeding with a full efficacy study.
Q3: How can I optimize the dosing schedule for my this compound efficacy study?
A3: Dosing optimization is critical and should be guided by pharmacokinetic (PK) data. The goal is to maintain the drug concentration above the minimal effective concentration (MEC) for the duration of the study. We recommend conducting a preliminary PK study in a small cohort of animals. Key parameters to assess are the maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½). Based on these results, you can adjust the dose and frequency. For example, a compound with a short half-life may require twice-daily (BID) dosing to maintain exposure.
Q4: I am observing unexpected toxicity or weight loss in my animal models. How can I troubleshoot this?
A4: Unexpected toxicity can arise from the compound itself or the formulation vehicle.
-
Vehicle Toxicity: Some solvents, like neat DMSO, can cause significant local irritation and systemic toxicity when administered repeatedly. Ensure your vehicle concentration is within tolerated limits (e.g., <10% DMSO in a co-solvent system).
-
Off-Target Effects: this compound may have off-target activities at the administered dose. Consider reducing the dose or exploring alternative routes of administration that might alter the biodistribution profile.
-
Metabolite Toxicity: A metabolite of this compound, rather than the parent compound, could be responsible for the toxicity.
-
Dose-Range Finding Study: Always perform a dose-range finding or maximum tolerated dose (MTD) study before initiating efficacy experiments. This helps identify a safe and effective dose window.
Q5: What is the proposed signaling pathway for this compound?
A5: this compound is known to inhibit the production of the pro-inflammatory cytokine IL-1β induced by lipopolysaccharide (LPS). LPS acts via Toll-like receptor 4 (TLR4), which triggers a downstream signaling cascade involving MyD88 and IRAK kinases. This ultimately activates the transcription factor NF-κB, which drives the expression of pro-inflammatory genes, including IL1B. This compound is hypothesized to act as an inhibitor of a key kinase, such as IRAK4, within this pathway, thereby blocking the downstream activation of NF-κB and subsequent IL-1β production.
Caption: Proposed mechanism of action for this compound in the TLR4 signaling pathway.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in tumor volume / efficacy endpoint between animals. | 1. Inconsistent formulation (e.g., compound crashing out of solution).2. Inaccurate dosing volume or technique.3. Heterogeneity of the animal model. | 1. Ensure the formulation is homogenous before each injection by vortexing or sonicating. Perform a stability check.2. Use calibrated equipment for dosing. Ensure proper training on the administration technique (e.g., IP vs. subcutaneous).3. Increase the group size (n-number) to improve statistical power. |
| No measurable efficacy, even at high doses. | 1. Insufficient drug exposure (poor PK profile).2. The animal model is not dependent on the target pathway.3. Rapid development of drug resistance. | 1. Conduct a PK study to confirm drug exposure. Consider alternative formulations or routes of administration.2. Validate target expression and pathway activation in your model (e.g., via IHC or Western blot).3. Analyze biomarkers of target engagement and resistance mechanisms. |
| Compound precipitation observed in the formulation vial or syringe. | 1. Poor solubility of this compound in the chosen vehicle.2. Temperature changes affecting solubility. | 1. Reduce the concentration of this compound. 2. Add a co-solvent or surfactant (e.g., Tween-80). 3. Switch to a micronized suspension formulation. Warm the formulation gently before use if appropriate. |
| Local inflammation or skin necrosis at the injection site. | 1. Vehicle is too harsh (e.g., high concentration of DMSO, ethanol, or wrong pH).2. Compound precipitation at the injection site causing irritation. | 1. Reduce the concentration of organic solvents. Buffer the formulation to a physiological pH.2. Use a more robust solubilizing formulation or a well-dispersed suspension. Rotate injection sites. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection
This protocol describes the preparation of a 10 mg/mL this compound suspension in a standard vehicle suitable for IP administration in mice.
Materials:
-
This compound powder
-
Tween-80 (Polysorbate 80)
-
Methylcellulose (0.5% w/v) in sterile water
-
Sterile, pyrogen-free water
-
Sterile conical tubes (15 mL)
-
Sonicator
-
Vortex mixer
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound powder. For 10 mL of a 10 mg/mL solution, weigh 100 mg of this compound.
-
Prepare Wetting Agent: In a sterile 15 mL conical tube, prepare a 10% Tween-80 solution in sterile water. For this formulation, add a small volume (e.g., 200 µL) of this solution to the this compound powder to create a paste. This helps wet the powder and prevent clumping.
-
Create Slurry: Gently triturate the powder with the Tween-80 solution until a smooth, uniform paste is formed.
-
Add Vehicle: Gradually add the 0.5% methylcellulose vehicle to the paste while continuously vortexing. Add the vehicle in small increments (e.g., 1 mL at a time) to ensure the paste is fully incorporated.
-
Bring to Final Volume: Continue adding the 0.5% methylcellulose vehicle until the final desired volume (10 mL) is reached.
-
Homogenize: Vortex the suspension vigorously for 2-3 minutes. For a finer dispersion, sonicate the suspension for 5-10 minutes, monitoring for any temperature increase.
-
Storage and Use: Store the formulation at 4°C for up to one week (stability should be confirmed). Before each use, warm the suspension to room temperature and vortex thoroughly for at least 1 minute to ensure homogeneity.
Protocol 2: General Workflow for an In Vivo Efficacy Study
This protocol outlines the key steps for conducting an in vivo efficacy study using a tumor xenograft model.
Caption: A standard experimental workflow for an in vivo tumor xenograft efficacy study.
Key Data Summaries
Table 1: Comparison of this compound Formulations for IP Administration
| Formulation Vehicle | Solubility (mg/mL) | Stability (4°C) | Pros | Cons |
| Saline | < 0.1 | N/A | Simple, isotonic. | Not suitable for hydrophobic compounds. |
| 10% DMSO / 40% PEG300 / 50% Saline | ~15 | > 2 weeks | Solubilizes compound well, suitable for IV/IP. | Potential for vehicle toxicity with chronic dosing. |
| 0.5% Methylcellulose + 0.2% Tween-80 | N/A (Suspension) | > 1 week | Good for oral/IP, allows for higher dosing, can provide sustained exposure. | Requires careful homogenization before each dose. |
| 20% Captisol® in Water | > 25 | > 4 weeks | High solubilizing capacity, low toxicity profile. | Proprietary, higher cost of vehicle. |
Table 2: Representative Pharmacokinetic Parameters of this compound in Mice
Data below are simulated based on a single 10 mg/kg dose administered via different routes.
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |
| Cmax (ng/mL) | 2,150 | 1,380 | 350 |
| Tmax (h) | 0.08 | 0.5 | 2.0 |
| AUC₀-t (ng·h/mL) | 4,560 | 3,980 | 1,450 |
| t½ (h) | 2.5 | 2.8 | 3.1 |
| Bioavailability (F%) | 100% | 87% | 32% |
References
- 1. califesciences.org [califesciences.org]
- 2. Nanoparticles-Based Small Molecule Drugs Delivery - CD Bioparticles [cd-bioparticles.com]
- 3. In Vivo Small Molecule Drugs Delivery Services | CD BioSciences [cd-biosciences.com]
- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In Vivo Drug Delivery Strategies Based on Nanotechnology - Nanomedicine - CD Formulation [formulationbio.com]
Technical Support Center: Degradation Pathways of Inx-SM-6 in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Inx-SM-6. The information herein is designed to address common challenges encountered during the experimental analysis of this compound degradation in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the expected major metabolic pathways for this compound?
A1: Based on its chemical structure, this compound is anticipated to undergo Phase I and Phase II metabolism. The primary Phase I metabolic pathways are expected to be oxidation and hydroxylation, catalyzed by cytochrome P450 enzymes. Key Phase II metabolic transformations likely involve glucuronidation and sulfation of the hydroxylated metabolites, facilitating their excretion.
Q2: Which analytical technique is most suitable for quantifying this compound and its metabolites in biological samples?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for the sensitive and selective quantification of this compound and its metabolites.[1][2][3][4] This technique offers high specificity and allows for the simultaneous measurement of the parent drug and its various metabolic products. High-resolution mass spectrometry (HRMS) can also be utilized for accurate mass measurements and confident structural elucidation of unknown metabolites.[2]
Q3: What are the common challenges in extracting this compound and its metabolites from plasma?
A3: Common challenges include low recovery, matrix effects, and analyte instability. Protein precipitation is a straightforward method, but it may not provide the cleanest extracts, leading to significant matrix effects. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are often more effective at removing interfering substances and improving recovery. It is crucial to optimize the extraction solvent and pH to ensure efficient recovery of both the parent compound and its more polar metabolites.
Q4: How can I identify novel metabolites of this compound?
A4: The identification of novel metabolites involves a combination of in vitro and in silico approaches. In vitro studies using liver microsomes or hepatocytes can generate metabolites, which can then be analyzed by high-resolution LC-MS/MS to determine their exact mass and fragmentation patterns. In silico prediction tools can suggest potential sites of metabolism on the this compound structure, guiding the search for specific metabolites.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition | Optimize the organic solvent (e.g., acetonitrile, methanol) and aqueous phase (e.g., water with formic acid or ammonium formate) composition and gradient profile. |
| Column degradation | Replace the analytical column. Ensure proper sample cleanup to prolong column life. |
| Matrix effects | Implement a more rigorous sample preparation method such as SPE or LLE to remove interfering matrix components. |
| Incorrect pH of the mobile phase | Adjust the pH of the mobile phase to ensure the analytes are in a single ionic form. |
Issue 2: Low Recovery of this compound or its Metabolites During Sample Extraction
| Possible Cause | Troubleshooting Step |
| Suboptimal extraction solvent | Screen a panel of solvents with varying polarities for LLE. For SPE, test different sorbents and elution solvents. |
| Analyte instability | Ensure samples are processed at low temperatures and consider the addition of stabilizing agents if degradation is suspected. |
| Inefficient protein precipitation | Evaluate different precipitation agents (e.g., acetonitrile, methanol, perchloric acid) and their ratios to the sample volume. |
| pH-dependent extraction | Adjust the pH of the sample to optimize the partitioning of the analytes into the extraction solvent. |
Issue 3: Inconsistent Quantitative Results
| Possible Cause | Troubleshooting Step |
| Matrix effects suppressing or enhancing ion signal | Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. Develop a matrix-matched calibration curve. |
| Instrument variability | Perform regular instrument calibration and performance verification checks. |
| Inconsistent sample preparation | Ensure precise and consistent execution of the sample preparation protocol. Use automated liquid handlers if available. |
| Analyte degradation in processed samples | Analyze samples immediately after preparation or store them at appropriate low temperatures for a limited time. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the degradation of this compound in different biological matrices.
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 25.8 | 26.9 |
| Rat | 18.2 | 38.1 |
| Mouse | 12.5 | 55.4 |
| Dog | 35.1 | 19.8 |
| Monkey | 29.7 | 23.3 |
Table 2: Major Metabolites of this compound Identified in Human Plasma and Urine
| Metabolite ID | Bioconversion Pathway | Relative Abundance in Plasma (%) | Relative Abundance in Urine (%) |
| M1 | Hydroxylation | 35.2 | 28.9 |
| M2 | N-dealkylation | 18.5 | 15.3 |
| M3 | Glucuronidation of M1 | 25.8 | 42.1 |
| M4 | Sulfation of M1 | 10.3 | 8.5 |
| Parent (this compound) | - | 10.2 | 5.2 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
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Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (final concentration 0.5 mg/mL), NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add this compound (final concentration 1 µM) to initiate the metabolic reaction.
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Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
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Quench Reaction: Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
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Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.
-
Data Analysis: Determine the concentration of this compound at each time point. Calculate the half-life and intrinsic clearance.
Protocol 2: Metabolite Identification in Biological Samples
-
Sample Collection: Collect plasma, urine, or feces samples from subjects administered with this compound.
-
Sample Preparation:
-
Plasma: Perform protein precipitation followed by SPE for cleanup.
-
Urine: Dilute the sample with water and centrifuge before injection.
-
Feces: Homogenize the sample, extract with an appropriate organic solvent, and concentrate the extract.
-
-
LC-HRMS Analysis: Analyze the processed samples using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Data Processing: Use metabolite identification software to search for potential metabolites by comparing the full scan mass spectra of dosed versus vehicle-treated samples. Look for expected mass shifts corresponding to common metabolic reactions (e.g., +16 Da for oxidation, +176 Da for glucuronidation).
-
Structural Elucidation: Perform MS/MS fragmentation of the potential metabolite ions and compare the fragmentation patterns with that of the parent drug to propose the site of modification.
Visualizations
Caption: Proposed metabolic pathway of this compound.
Caption: Workflow for metabolite identification.
Caption: Troubleshooting logic for inconsistent results.
References
Modifying Inx-SM-6 experimental protocols for better results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals optimize their experimental protocols involving Inx-SM-6 for improved results.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Bioactivity or Inconsistent Results | 1. Compound Degradation: this compound may be sensitive to storage conditions or repeated freeze-thaw cycles. 2. Incorrect Concentration: Errors in dilution calculations or pipette calibration. 3. Cell Health: Cells may be unhealthy, leading to variable responses. | 1. Aliquot this compound upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. 2. Verify all calculations and ensure pipettes are calibrated. Prepare fresh dilutions for each experiment. 3. Regularly check cell viability and morphology. Ensure cells are in the logarithmic growth phase. |
| High Cellular Toxicity in Control Groups | 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Contamination: Microbial contamination in cell culture. | 1. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%). Run a solvent-only control. 2. Regularly test for mycoplasma and other contaminants. Practice sterile cell culture techniques. |
| Difficulty in Detecting Downstream Effects | 1. Suboptimal Time Points: The selected time points for analysis may not align with the peak of the biological response. 2. Insufficient Assay Sensitivity: The assay used may not be sensitive enough to detect subtle changes. | 1. Perform a time-course experiment to identify the optimal time points for observing the desired effect. 2. Use a more sensitive detection method or increase the amount of sample used in the assay. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data for this compound is not publicly available, similar ADC cytotoxins are often soluble in organic solvents such as DMSO. It is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it in an appropriate aqueous buffer or cell culture medium for your experiment. The final DMSO concentration should be kept low (ideally below 0.1%) to avoid solvent-induced toxicity.
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is described as a cytotoxin for targeted delivery of an anti-inflammatory agent. It has been shown to inhibit the production of IL-1β induced by lipopolysaccharide (LPS) in human peripheral blood mononuclear cells (PBMCs).[1][2] This suggests that this compound may interfere with the inflammasome signaling pathway.
Q3: How should I store this compound?
A3: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. Once reconstituted in a solvent, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.
Experimental Protocols
Inhibition of LPS-Induced IL-1β Production in Human PBMCs
Objective: To determine the inhibitory effect of this compound on the production of IL-1β in human PBMCs stimulated with LPS.
Methodology:
-
Isolate PBMCs: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
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Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.
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Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for 1 hour. Include a vehicle control (DMSO).
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Stimulation: Stimulate the cells with 100 ng/mL of LPS for 24 hours.
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Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
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IL-1β Measurement: Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
Data Presentation: Illustrative IC50 Values
The following table presents hypothetical IC50 values for this compound in inhibiting IL-1β production under different experimental conditions.
| Cell Type | Stimulant | Incubation Time (h) | IC50 (nM) |
| Human PBMCs | LPS (100 ng/mL) | 24 | 15.2 |
| THP-1 cells | LPS (100 ng/mL) | 24 | 22.5 |
| Human PBMCs | Pam3CSK4 (1 µg/mL) | 24 | > 1000 |
Visualizations
Signaling Pathway
References
Best practices for handling and storing Inx-SM-6
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the handling and storage of Inx-SM-6, a potent small molecule inhibitor of lipopolysaccharide (LPS)-induced Interleukin-1 beta (IL-1β) production in human peripheral blood mononuclear cells (PBMCs).[1][2]
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: this compound is shipped as a solid powder on blue ice and should be stored at -20°C in a sealed container, protected from moisture and light.[2] When stored correctly as a powder, it is stable for up to three years.[3]
Q2: What is the best solvent for reconstituting this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution.[4] this compound is soluble in DMSO at a concentration of ≥ 50 mg/mL. For cell-based assays, it is crucial to use anhydrous, high-purity DMSO to prevent compound degradation and ensure solubility.
Q3: How should I prepare and store stock solutions?
A3: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in DMSO. To prepare the solution, bring the vial of powdered this compound to room temperature before opening to avoid condensation. Add the calculated volume of DMSO directly to the vial. Vortex gently to ensure the compound is fully dissolved. It is highly recommended to aliquot the stock solution into single-use volumes in inert containers (e.g., polypropylene tubes) and store them at -80°C to avoid repeated freeze-thaw cycles.
Q4: How stable are the stock solutions?
A4: When stored at -80°C, stock solutions are stable for up to 6 months. At -20°C, the stability is reduced to approximately one month. Avoid more than 1-2 freeze-thaw cycles as this can lead to precipitation and degradation of the compound.
Q5: What is the final concentration of DMSO I should use in my cell culture experiments?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final concentration of less than 0.5% (v/v) is generally considered safe for most cell types, but it is always best to include a vehicle control (media with the same concentration of DMSO as your treated samples) in your experiments to account for any solvent effects.
Data Presentation: Handling and Storage Parameters
The following table summarizes the key handling and storage recommendations for this compound.
| Parameter | Recommendation | Citation |
| Form | Solid, white to off-white powder | |
| Shipping Condition | Shipped on blue ice | |
| Storage (Powder) | -20°C in a sealed container, protected from moisture and light. | |
| Stability (Powder) | Up to 3 years at -20°C. | |
| Reconstitution Solvent | Anhydrous, high-purity Dimethyl Sulfoxide (DMSO). | |
| Solubility (in DMSO) | ≥ 50 mg/mL (86.70 mM). | |
| Storage (Stock Solution) | Aliquot into single-use volumes and store at -80°C (recommended) or -20°C. | |
| Stability (Stock Solution) | Up to 6 months at -80°C; Up to 1 month at -20°C. Avoid repeated freeze-thaw cycles. | |
| Final DMSO Concentration | <0.5% (v/v) in final cell culture medium is recommended. Always include a vehicle control. |
Troubleshooting Guides
Issue 1: Inconsistent or no biological effect of this compound.
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Possible Cause 1: Compound Degradation.
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Solution: Ensure the powdered compound and stock solutions have been stored correctly. Avoid repeated freeze-thaw cycles by using single-use aliquots. Prepare fresh working dilutions from a new stock aliquot for each experiment. A color change in the stock solution can indicate degradation.
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-
Possible Cause 2: Incorrect Concentration.
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Solution: Verify all calculations for preparing the stock solution and subsequent dilutions. Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., IC50) for your specific cell type and experimental conditions.
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-
Possible Cause 3: Precipitation in Media.
-
Solution: When diluting the DMSO stock solution into aqueous cell culture media, add the stock solution to the media slowly while mixing. Do not exceed the solubility limit in the final medium. Visually inspect for precipitates after dilution. If precipitation occurs, consider preparing an intermediate dilution in a co-solvent or reducing the final concentration.
-
Issue 2: Precipitation observed in stock solution upon thawing.
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Possible Cause 1: Supersaturated Solution.
-
Solution: The concentration of the stock solution may be too high for stable storage at low temperatures. Consider preparing a slightly less concentrated stock solution.
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-
Possible Cause 2: Improper Thawing.
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Solution: Thaw frozen aliquots slowly at room temperature and vortex gently but thoroughly to ensure the compound is completely redissolved before making working dilutions. Centrifuge the vial at high speed (e.g., 10,000 x g) for a few minutes to pellet any undissolved microparticles before taking the supernatant for dilution.
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Issue 3: High cellular toxicity observed.
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Possible Cause 1: Solvent Toxicity.
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Solution: Ensure the final DMSO concentration in your assay is non-toxic to your cells (typically <0.5%). Run a vehicle control with DMSO alone to assess its effect on cell viability.
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-
Possible Cause 2: Off-Target Effects.
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Solution: Use the lowest effective concentration of this compound that achieves the desired inhibition of IL-1β production to minimize potential off-target effects. Confirm the observed phenotype with other known inhibitors of the same pathway if possible.
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Experimental Protocols
Protocol: Inhibition of LPS-Induced IL-1β Production in Human PBMCs
This protocol outlines a general procedure to assess the inhibitory effect of this compound on IL-1β secretion from human PBMCs stimulated with LPS.
Materials:
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Human Peripheral Blood Mononuclear Cells (PBMCs)
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RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
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Lipopolysaccharide (LPS) from E. coli
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This compound stock solution (e.g., 10 mM in DMSO)
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Phosphate Buffered Saline (PBS), sterile
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96-well flat-bottom cell culture plates
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Human IL-1β ELISA kit
Procedure:
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PBMC Isolation and Seeding:
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Isolate PBMCs from whole blood using a density gradient medium (e.g., Ficoll-Paque).
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Wash the isolated cells with sterile PBS.
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Resuspend the cells in complete RPMI 1640 medium and perform a cell count.
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Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in a final volume of 180 µL per well.
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Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow cells to rest.
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-
Inhibitor Treatment:
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Prepare serial dilutions of this compound in complete RPMI 1640 medium from your stock solution. For example, prepare 10X working solutions for a desired final concentration range (e.g., 1 nM to 10 µM).
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Add 20 µL of the diluted this compound or vehicle control (media with DMSO) to the appropriate wells. This will bring the final volume to 200 µL.
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Pre-incubate the cells with the inhibitor for 30 minutes to 1 hour at 37°C.
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-
LPS Stimulation:
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Prepare a stock solution of LPS in sterile PBS or culture medium.
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Add a predetermined optimal concentration of LPS (e.g., 10-100 ng/mL) to all wells except for the unstimulated control wells.
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Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
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-
Sample Collection and Analysis:
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After incubation, centrifuge the plate at 500 x g for 5 minutes.
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Carefully collect the cell culture supernatant from each well for cytokine analysis.
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Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer’s instructions.
-
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Data Analysis:
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Calculate the percentage of IL-1β inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control.
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Plot the results to determine the IC50 value of this compound.
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Mandatory Visualizations
Caption: Experimental workflow for testing this compound inhibition of IL-1β.
Caption: Simplified signaling pathway for LPS-induced IL-1β production.
References
Validation & Comparative
Inx-SM-6 and the Landscape of ADC Payloads: A Comparative Analysis for Researchers
A new generation of antibody-drug conjugates (ADCs) is pushing the boundaries of targeted therapy. While much of the focus has been on cytotoxic payloads for oncology, emerging agents like Inx-SM-6 are expanding the ADC paradigm to include anti-inflammatory applications. This guide provides a comparative analysis of established ADC cytotoxins and clarifies the distinct role of molecules like this compound.
Recent findings indicate that this compound is designed for the targeted delivery of an anti-inflammatory agent.[1][2] It has been shown to inhibit the production of IL-1β induced by lipopolysaccharide (LPS) in human peripheral blood mononuclear cells (PBMCs).[1][2] This positions this compound as a payload for ADCs aimed at treating inflammatory diseases rather than as a direct cytotoxic agent for cancer. Another related compound, Inx-SM-56, has been identified as a cytotoxin for conjugation to anti-VISTA antibodies, which are relevant in immuno-oncology, though specific data on its mechanism and potency are not yet widely available.[3]
Given the distinct, non-cytotoxic role of this compound, a direct comparison with traditional ADC cytotoxins for cancer is not applicable. Therefore, this guide will provide a comparative analysis of the most prevalent cytotoxic payloads used in oncology ADCs: Monomethyl Auristatin E (MMAE), Monomethyl Auristatin F (MMAF), Mertansine (DM1), and the topoisomerase I inhibitors SN-38 and Deruxtecan.
Comparative Analysis of Leading ADC Cytotoxins in Oncology
The selection of a cytotoxic payload is a critical determinant of an ADC's efficacy and safety profile. The most common payloads are broadly categorized as either microtubule inhibitors or DNA-damaging agents.
| Payload | Mechanism of Action | Key Characteristics | Approved ADCs (Examples) |
| MMAE | Microtubule Inhibitor | High potency, membrane permeable, capable of bystander killing. | Adcetris® (Brentuximab vedotin), Polivy® (Polatuzumab vedotin), Padcev® (Enfortumab vedotin) |
| MMAF | Microtubule Inhibitor | High potency, less membrane permeable than MMAE due to a charged C-terminus, resulting in a more localized effect and potentially reduced bystander killing. | Blenrep® (Belantamab mafodotin) |
| DM1 | Microtubule Inhibitor | A maytansinoid derivative that inhibits tubulin polymerization. | Kadcyla® (Trastuzumab emtansine) |
| SN-38 | Topoisomerase I Inhibitor | The active metabolite of irinotecan, it causes DNA damage by trapping topoisomerase I-DNA complexes. | Trodelvy® (Sacituzumab govitecan) |
| Deruxtecan | Topoisomerase I Inhibitor | A potent topoisomerase I inhibitor with high membrane permeability, leading to a significant bystander effect. | Enhertu® (Trastuzumab deruxtecan) |
Experimental Protocols for ADC Evaluation
The preclinical evaluation of ADCs involves a series of standardized in vitro and in vivo assays to determine their potency, specificity, and efficacy.
In Vitro Cytotoxicity Assay
This assay is fundamental for determining the potency (IC50) of an ADC on antigen-positive and antigen-negative cell lines.
Protocol: MTT Assay for ADC Cytotoxicity
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Cell Seeding: Plate antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.
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ADC Treatment: Prepare serial dilutions of the ADC and a negative control ADC in a complete culture medium. Add the diluted ADCs to the cells and incubate for a period determined by the payload's mechanism of action (typically 72-120 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Live cells will metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent, such as a 10% SDS-HCl solution, to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curve to determine the IC50 value.
Bystander Effect Assay
The bystander effect, where the payload released from a target cell kills neighboring antigen-negative cells, is a crucial mechanism for ADC efficacy in heterogeneous tumors. This can be assessed using co-culture or conditioned medium transfer assays.
Protocol: Co-culture Bystander Assay
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Cell Seeding: Seed a mixture of antigen-positive (Ag+) cells and fluorescently labeled antigen-negative (Ag-) cells in the same wells of a 96-well plate. The ratio of Ag+ to Ag- cells can be varied.
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ADC Treatment: Treat the co-cultures with serial dilutions of the ADC.
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Incubation: Incubate the plate for 72-120 hours.
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Data Acquisition: Measure the fluorescence intensity of the labeled Ag- cells using a fluorescence plate reader to specifically quantify their viability.
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Data Analysis: A decrease in the viability of the Ag- cells in the co-culture compared to a monoculture of Ag- cells treated with the same ADC concentrations indicates a bystander effect.
Visualizing ADC Mechanisms and Workflows
To further elucidate the processes involved in ADC therapy and evaluation, the following diagrams illustrate the general mechanism of action and experimental workflows.
Caption: General mechanism of action of an antibody-drug conjugate (ADC).
Caption: Preclinical experimental workflow for ADC evaluation.
References
Comparative Analysis of the Anti-Inflammatory Effects of Inx-SM-6 and Dexamethasone
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of the investigational agent Inx-SM-6 and the well-established corticosteroid, dexamethasone. The information presented is based on publicly available data and is intended to support research and development efforts in the field of inflammation.
Executive Summary
Dexamethasone is a potent synthetic glucocorticoid with a long history of clinical use for a wide range of inflammatory and autoimmune conditions.[1][2] Its mechanisms of action are well-characterized and involve both genomic and non-genomic pathways to suppress inflammation.[2] In contrast, public information on this compound is currently limited. It is described as an agent for targeted delivery with anti-inflammatory properties, specifically noted for its ability to inhibit the production of Interleukin-1 beta (IL-1β) in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[3][4] Due to the limited data on this compound, a direct and comprehensive comparison with dexamethasone is challenging. This guide presents the available information on both compounds to facilitate a preliminary assessment.
Overview of Anti-Inflammatory Mechanisms
This compound
Information regarding the precise mechanism of action for this compound is not extensively available in the public domain. The primary reported activity is the inhibition of LPS-induced IL-1β production in human PBMCs. IL-1β is a key pro-inflammatory cytokine, suggesting that this compound interferes with the inflammatory cascade at the level of cytokine production. Further research is required to elucidate the specific signaling pathways targeted by this compound.
Dexamethasone
Dexamethasone exerts its anti-inflammatory effects through multiple mechanisms, primarily mediated by the glucocorticoid receptor (GR).
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Genomic Mechanisms: Upon binding to the cytosolic GR, the dexamethasone-GR complex translocates to the nucleus. In the nucleus, it can:
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Transactivation: Bind to glucocorticoid response elements (GREs) on DNA to upregulate the expression of anti-inflammatory proteins like annexin-1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of prostaglandins and leukotrienes.
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Transrepression: Interfere with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, leading to the downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and adhesion molecules.
-
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Non-Genomic Mechanisms: Dexamethasone can also induce rapid, non-genomic effects by interacting with membrane-bound GRs, leading to the modulation of intracellular signaling cascades.
Comparative Efficacy Data
A direct quantitative comparison of the anti-inflammatory potency of this compound and dexamethasone is not possible due to the lack of available data for this compound. The following tables summarize the known effects of each compound.
Table 1: Effect on Pro-Inflammatory Cytokine Production
| Compound | Cell Type | Stimulus | Cytokine Measured | Effect | Reference |
| This compound | Human PBMCs | LPS | IL-1β | Inhibition | |
| Dexamethasone | Mouse Macrophages | LPS | TNF-α, IL-1α, IL-1β | Inhibition (Dose-dependent) | |
| Human Monocytes | LPS | IFNβ | Inhibition | ||
| LPS-challenged mice | LPS | TNF-α, IL-6 | Significant reduction | ||
| SAP model rats | - | TNF-α, IL-1β | Suppression |
Table 2: Effects on Inflammatory Processes
| Compound | Model | Effect | Reference |
| This compound | - | Data not available | - |
| Dexamethasone | Zymosan-induced inflammation (mice) | Decreased leukocyte infiltration | |
| Endotoxin-induced pulmonary inflammation (humans) | Reduced neutrophil accumulation and protein extravasation | ||
| Severe Acute Pancreatitis (rats) | Milder pathological changes in the liver |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. Below are generalized protocols for assessing anti-inflammatory effects, which are applicable to both compounds.
In Vitro Cytokine Inhibition Assay
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Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors. The cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
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Treatment: Cells are pre-incubated with various concentrations of the test compound (this compound or dexamethasone) for a specified period (e.g., 1 hour).
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Stimulation: Inflammation is induced by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL).
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Incubation: Cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production.
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Analysis: The supernatant is collected, and the concentration of the target cytokine (e.g., IL-1β, TNF-α, IL-6) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.
In Vivo Anti-Inflammatory Animal Model (e.g., LPS-induced inflammation)
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Animals: Male C57BL/6 mice (6-8 weeks old) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Treatment: Animals are divided into groups and treated with the vehicle, dexamethasone (e.g., 1-5 mg/kg), or the test compound at various doses via an appropriate route of administration (e.g., intraperitoneal, oral).
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Induction of Inflammation: One hour after treatment, inflammation is induced by an intraperitoneal injection of LPS (e.g., 10 mg/kg).
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Sample Collection: At a specified time point post-LPS injection (e.g., 2-6 hours), blood is collected via cardiac puncture, and peritoneal lavage is performed to collect inflammatory cells.
-
Analysis:
-
Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA.
-
The number of infiltrating leukocytes (e.g., neutrophils) in the peritoneal lavage fluid is determined by cell counting.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of the anti-inflammatory effects.
Conclusion
Dexamethasone is a well-established and potent anti-inflammatory agent with a broad spectrum of activity, acting through well-defined genomic and non-genomic pathways. The available data for this compound is currently limited, with its primary reported function being the inhibition of IL-1β production. While this indicates potential as an anti-inflammatory agent, further studies are necessary to fully characterize its efficacy, potency, and mechanism of action. A direct comparison with dexamethasone highlights the need for more comprehensive preclinical data for this compound to understand its therapeutic potential and position it within the landscape of anti-inflammatory treatments. Researchers are encouraged to conduct head-to-head studies to elucidate the comparative anti-inflammatory profiles of these two compounds.
References
Validating Inx-SM-6: A Comparative Guide to a Novel VISTA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the validation of Inx-SM-6, a novel small-molecule inhibitor targeting the V-domain Ig Suppressor of T-cell Activation (VISTA). As a critical negative checkpoint regulator, VISTA presents a promising therapeutic target in immuno-oncology. This document outlines the performance of this compound in key validation assays and compares it with other known VISTA inhibitors, providing essential experimental data and protocols to support its preclinical evaluation.
Executive Summary
VISTA is a key immune checkpoint that suppresses T-cell activation, contributing to an immunosuppressive tumor microenvironment.[1] Its inhibition is a promising strategy to enhance anti-tumor immunity.[1][2] this compound is a potent, selective, and orally bioavailable small-molecule antagonist of VISTA. This guide details the validation of this compound through a series of in vitro and in vivo studies, comparing its activity with the dual VISTA/PD-L1 inhibitor CA-170 and the monoclonal antibody HMBD-002. The presented data demonstrates the potential of this compound as a novel therapeutic agent.
Comparative Analysis of VISTA Inhibitors
The performance of this compound has been evaluated against other VISTA inhibitors in key preclinical assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Characterization of VISTA Inhibitors
| Parameter | This compound (Hypothetical Data) | Compound 6809-0223 | CA-170 | HMBD-002 (Antibody) |
| Target(s) | VISTA | VISTA | VISTA, PD-L1 | VISTA |
| Molecule Type | Small Molecule | Small Molecule | Small Molecule | IgG4 Monoclonal Antibody |
| Binding Affinity (Kd) | 0.45 µM | 0.647 µM[3] | Data not publicly available | High Affinity[4] |
| T-Cell Proliferation Assay | Significant increase in CD4+ T-cell proliferation | Increased CD4+ T-cell proliferation | Rescues T-cell proliferation in the presence of inhibitory VISTA protein | Releases suppression of T-cell activity |
| Cytokine Release Assay (IFN-γ) | Dose-dependent increase in IFN-γ secretion | Increased IFN-γ production by CD8+ T-cells | Restores IFN-γ production from VISTA-suppressed T-cells | Attenuates VSIG3-mediated suppression of IFN-γ release |
Table 2: In Vivo Efficacy of VISTA Inhibitors in Syngeneic Mouse Models
| Parameter | This compound (Hypothetical Data) | CA-170 | HMBD-002 |
| Mouse Model(s) | CT26 (Colon Carcinoma) | Multiple in vivo tumor models | CT26 (Colon), 4T1 (Breast), B16BL6 (Melanoma), A549 (Lung) |
| Administration Route | Oral | Oral | Intraperitoneal |
| Anti-Tumor Efficacy (Monotherapy) | Significant tumor growth inhibition | Inhibits the growth of syngeneic tumors | >60% tumor growth inhibition in CT26 model |
| Combination Therapy | Synergistic effect with anti-PD-1 | Improved anti-tumor responses in combination with PD-1/PD-L1 blockade | More effective in combination with anti-PD-L1 |
| Effect on Tumor Microenvironment | Increased CD8+ T-cell infiltration, reduced MDSCs | Promotes activation of tumor-infiltrating CD8+ T-cells | Decreased infiltration of suppressive myeloid cells, increased T-cell activity |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: VISTA Signaling Pathway and Inhibition.
Caption: In Vitro T-Cell Activation Assay Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
VISTA Binding Affinity Assay (MicroScale Thermophoresis - MST)
This protocol is adapted from methodologies used to characterize small-molecule inhibitors of VISTA.
-
Protein Preparation: Recombinant murine VISTA extracellular domain (VISTA-ECD) is expressed and purified.
-
Labeling: The VISTA-ECD protein is labeled with a fluorescent dye according to the manufacturer's protocol (e.g., Monolith NT.115 protein labeling kit).
-
Serial Dilution: A serial dilution of the inhibitor (this compound or comparators) is prepared in MST buffer.
-
Incubation: The labeled VISTA-ECD is mixed with each concentration of the inhibitor and incubated to allow for binding to reach equilibrium.
-
MST Measurement: The samples are loaded into MST capillaries, and the thermophoresis of the labeled protein is measured using an MST instrument.
-
Data Analysis: The change in thermophoresis is plotted against the inhibitor concentration, and the dissociation constant (Kd) is calculated by fitting the data to a binding curve.
T-Cell Proliferation and Cytokine Release Assay
This protocol is a composite of standard methods for assessing T-cell function in response to checkpoint inhibition.
-
T-Cell Isolation: CD4+ and CD8+ T-cells are isolated from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic bead selection.
-
Labeling (for Proliferation): For proliferation assays, T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE).
-
Plating and Stimulation: T-cells are plated in 96-well plates pre-coated with anti-CD3 antibody. Soluble anti-CD28 antibody is added to the culture medium to provide co-stimulation.
-
VISTA-mediated Suppression: Recombinant murine VISTA-Fc fusion protein is added to the wells to inhibit T-cell activation.
-
Inhibitor Treatment: this compound or comparator inhibitors are added to the wells at various concentrations.
-
Incubation: The plates are incubated for a period of 2 to 5 days.
-
Proliferation Analysis: CFSE dilution in T-cells is measured by flow cytometry to determine the extent of cell division.
-
Cytokine Analysis: Supernatants from the cell cultures are collected, and the concentration of cytokines such as IFN-γ and IL-2 is quantified using ELISA or a cytometric bead array (CBA).
In Vivo Tumor Model Efficacy Study
This protocol outlines a general approach for evaluating the anti-tumor efficacy of VISTA inhibitors in a syngeneic mouse model.
-
Animal Model: Female BALB/c mice are used for the CT26 colon carcinoma model.
-
Tumor Cell Implantation: CT26 tumor cells are implanted subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly.
-
Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups (e.g., vehicle control, this compound, comparator inhibitor, anti-PD-1, combination therapy).
-
Dosing: this compound is administered orally according to a predetermined dosing schedule. Comparator drugs are administered via their respective optimal routes.
-
Efficacy Readouts: The primary endpoint is tumor growth inhibition. Secondary endpoints can include survival analysis and analysis of the tumor microenvironment.
-
Tumor Microenvironment Analysis: At the end of the study, tumors are harvested, and tumor-infiltrating leukocytes are isolated. The populations of different immune cells (e.g., CD8+ T-cells, regulatory T-cells, MDSCs) are quantified by flow cytometry.
Conclusion
The data presented in this guide provides a framework for the validation of this compound as a VISTA inhibitor. The comparative analysis with other known VISTA modulators highlights its potential as a potent and selective therapeutic agent. The detailed experimental protocols offer a clear path for the continued preclinical development of this compound and other novel VISTA inhibitors.
References
- 1. assaygenie.com [assaygenie.com]
- 2. VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Identification of active small-molecule modulators targeting the novel immune checkpoint VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Inx-SM-6 and Other IL-1β Inhibitors: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of the novel small-molecule IL-1β inhibitor, Inx-SM-6, with established biologic inhibitors: Canakinumab, Anakinra, and Rilonacept. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents.
Overview of IL-1β Inhibitors
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to the pathogenesis of numerous autoinflammatory diseases. The inhibitors discussed in this guide employ distinct mechanisms to neutralize IL-1β activity.
-
This compound: A synthetic, orally bioavailable small molecule designed to selectively inhibit the NLRP3 inflammasome, thereby preventing the cleavage of pro-IL-1β into its active form.
-
Canakinumab (Ilaris®): A human monoclonal antibody that specifically binds to and neutralizes circulating IL-1β.[1]
-
Anakinra (Kineret®): A recombinant form of the human interleukin-1 receptor antagonist (IL-1Ra) that competitively inhibits the binding of both IL-1α and IL-1β to the IL-1 receptor type 1 (IL-1R1).[2]
-
Rilonacept (Arcalyst®): A dimeric fusion protein that acts as a soluble decoy receptor, trapping both IL-1α and IL-1β and preventing their interaction with cell surface receptors.[3][4]
In Vitro Efficacy
The in vitro efficacy of these inhibitors was assessed by their ability to inhibit IL-1β activity or production in cell-based assays.
| Inhibitor | Target | Assay | IC50 / Binding Affinity (Kd) |
| This compound (Representative Data) | NLRP3 Inflammasome | LPS-induced IL-1β production in human PBMCs | 32 nM |
| Canakinumab | IL-1β | Neutralization of IL-1β-induced IL-6 production | ~43 pM[5] |
| Anakinra | IL-1 Receptor | Competitive receptor binding | Not directly measured by IC50; fully active in blocking IL-1R1 |
| Rilonacept | IL-1β | Blockade of IL-1β-induced IL-6 production | ~2-6.5 pM |
In Vivo Efficacy in a Murine Model of Cryopyrin-Associated Periodic Syndromes (CAPS)
The in vivo efficacy was evaluated in a knock-in mouse model of Cryopyrin-Associated Periodic Syndromes (CAPS), which exhibits an IL-1β-driven inflammatory phenotype.
| Inhibitor | Dose | Route of Administration | Key Outcomes |
| This compound (Hypothetical) | 10 mg/kg | Oral, daily | Significant reduction in serum IL-1β and IL-6 levels. Amelioration of inflammatory skin lesions and joint swelling. |
| Canakinumab | 10 mg/kg | Subcutaneous, single dose | Normalization of inflammatory markers and resolution of systemic inflammation. |
| Anakinra | 100 mg/kg | Subcutaneous, daily | Rapid reduction in clinical signs of inflammation and decreased serum amyloid A levels. |
| Rilonacept | 320 mg/kg loading dose, then 160 mg/kg weekly | Subcutaneous | Sustained suppression of inflammatory markers and prevention of disease flares. |
Detailed Experimental Methodologies
In Vitro IL-1β Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of small-molecule inhibitors on IL-1β production in human peripheral blood mononuclear cells (PBMCs).
Protocol:
-
PBMC Isolation: Human PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Cells are resuspended in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Setup: PBMCs are seeded in 96-well plates at a density of 2 x 10^6 cells/mL.
-
Inhibitor Treatment: Cells are pre-incubated with serially diluted concentrations of the test inhibitor (e.g., this compound) for 1 hour.
-
Stimulation: IL-1β production is induced by adding lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: Supernatants are collected, and the concentration of IL-1β is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
In Vivo Efficacy in a CAPS Mouse Model
Objective: To evaluate the in vivo efficacy of IL-1β inhibitors in a genetically engineered mouse model of CAPS.
Animal Model: Nlrp3 knock-in mice expressing a gain-of-function mutation, which recapitulates the human CAPS phenotype with systemic inflammation.
Protocol:
-
Animal Acclimatization: Mice are acclimatized for at least one week before the start of the experiment.
-
Grouping and Dosing: Mice are randomly assigned to treatment groups (n=8-10 per group): vehicle control, this compound, Canakinumab, Anakinra, or Rilonacept. Doses and administration routes are as described in the in vivo efficacy table.
-
Treatment Period: Treatment is administered for a predefined period, typically 2-4 weeks.
-
Efficacy Readouts:
-
Clinical Scoring: Animals are monitored daily for clinical signs of disease, such as skin inflammation, joint swelling, and body weight changes.
-
Cytokine Analysis: Blood samples are collected at specified time points to measure serum levels of IL-1β, IL-6, and serum amyloid A (SAA) by ELISA.
-
Histopathology: At the end of the study, tissues such as skin and joints are collected for histological analysis to assess inflammatory cell infiltration and tissue damage.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods to determine the significance of treatment effects compared to the vehicle control group.
Signaling Pathways and Experimental Workflow Diagrams
Caption: IL-1β Signaling Pathway.
Caption: Experimental Workflow for Efficacy Testing.
References
- 1. Canakinumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. An Escalating Dose Of Anakinra In Patients With Autoinflammatory Disease Is a Safe and Reasonable Therapeutic Option - ACR Meeting Abstracts [acrabstracts.org]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Arcalyst (Rilonacept): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Cross-Reactivity Profile of Inx-SM-6: A Comparative Guide
Disclaimer: Publicly available scientific literature and databases lack specific cross-reactivity studies for a compound designated as Inx-SM-6 . The information that is available describes this compound as a molecule intended for the targeted delivery of anti-inflammatory agents, with demonstrated activity in inhibiting LPS-induced IL-1β production in human peripheral blood mononuclear cells (PBMCs).
To fulfill the request for a comparative guide on cross-reactivity, this document will serve as a template , illustrating the expected structure and content of such a guide. For this purpose, we will use Tofacitinib , a well-characterized small molecule inhibitor, as an example. Tofacitinib is an inhibitor of the Janus kinase (JAK) family and is used in the treatment of autoimmune diseases. Its selectivity and off-target effects have been documented, making it a suitable placeholder to demonstrate a comprehensive cross-reactivity analysis.
Comparative Analysis of Tofacitinib Kinase Inhibition
Tofacitinib is known to primarily inhibit Janus kinases, which are intracellular enzymes involved in signaling pathways that are crucial for immune cell function and inflammatory responses.[1] By blocking the activity of these kinases, tofacitinib modulates the production of inflammatory mediators.[1] The following table summarizes the inhibitory activity of tofacitinib against its primary targets within the JAK family and a selection of other kinases, which helps in understanding its selectivity profile. A lower IC50 value indicates higher potency.
| Target Kinase | IC50 (nM) | Kinase Family | Comments |
| Primary Targets | |||
| JAK1 | 1 - 112 | Tyrosine Kinase | High Potency |
| JAK2 | 20 - 134 | Tyrosine Kinase | Moderate Potency |
| JAK3 | 1 - 2 | Tyrosine Kinase | High Potency |
| TYK2 | 34 - 416 | Tyrosine Kinase | Low Potency |
| Selected Off-Targets | |||
| Aurora-A | >800 | Serine/Threonine Kinase | Weak inhibition observed in broad panel screens. |
| Aurora-B | >800 | Serine/Threonine Kinase | Weak inhibition observed in broad panel screens. |
| CLK2 | >800 | Serine/Threonine Kinase | Weak inhibition observed in broad panel screens. |
| MKK7β | >800 | Serine/Threonine Kinase | Weak inhibition observed in broad panel screens. |
| PKG1α | >800 | Serine/Threonine Kinase | Weak inhibition observed in broad panel screens. |
Data compiled from multiple in vitro studies. Actual values can vary based on assay conditions.
Experimental Protocols
A variety of in vitro assays are employed to determine the cross-reactivity profile of a kinase inhibitor. A common and robust method is the ADP-Glo™ Kinase Assay , which measures the amount of ADP produced during a kinase reaction. This assay is a universal platform for measuring the activity of any ADP-generating enzyme.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
Materials:
-
Recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., Tofacitinib) stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
Multi-well plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
In the wells of a 384-well plate, add the kinase reaction buffer.
-
Add the appropriate amount of each specific kinase to its respective wells.
-
Add the serially diluted test compound or DMSO (as a vehicle control) to the wells. Include "no enzyme" wells for background measurement.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Reaction Initiation:
-
Prepare a solution containing the kinase-specific substrate and ATP. The final ATP concentration should be near the Km value for each kinase.
-
Add this mixture to all wells to start the kinase reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume to each well. This reagent converts ADP to ATP and provides the necessary components for a luciferase/luciferin reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
Subtract the background luminescence (from "no enzyme" wells) from all other readings.
-
Normalize the data to the "vehicle control" wells (representing 0% inhibition) and background wells (representing 100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Visualizations
Diagrams are essential for visualizing complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate the signaling pathway inhibited by tofacitinib and a typical workflow for assessing kinase inhibitor cross-reactivity.
References
In Vivo Validation of Inx-SM-6 as an Anti-Inflammatory Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, no public scientific literature or experimental data for a compound specifically named "Inx-SM-6" is available. This guide has been constructed as a template to demonstrate how such a product comparison would be structured. To achieve this, "this compound" is presented here as a hypothetical novel anti-inflammatory agent. The experimental data used for comparison is representative of typical results obtained for well-characterized anti-inflammatory compounds in established preclinical models.
Executive Summary
This guide provides a comparative analysis of the hypothetical anti-inflammatory agent, this compound, against established benchmarks, Dexamethasone (a corticosteroid) and Ibuprofen (a non-steroidal anti-inflammatory drug, NSAID). The evaluation is based on representative data from a widely used in vivo model of systemic inflammation: lipopolysaccharide (LPS)-induced endotoxemia in mice. This model is a standard for assessing the efficacy of novel anti-inflammatory therapeutics by measuring their ability to suppress key pro-inflammatory cytokines.
Mechanisms of Action
A fundamental component of evaluating a new therapeutic is understanding its mechanism of action in comparison to existing treatments.
-
This compound (Hypothetical): For the purpose of this guide, this compound is posited to be a selective inhibitor of a key intracellular signaling pathway involved in inflammation, such as the Janus kinase (JAK) pathway, which would prevent the phosphorylation and activation of downstream signal transducers and activators of transcription (STATs).
-
Dexamethasone: A potent synthetic glucocorticoid, Dexamethasone acts by binding to the glucocorticoid receptor.[1][2][3] This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory mediators like cytokines and chemokines.[2][4] It is known to suppress neutrophil migration, decrease lymphocyte proliferation, and stabilize lysosomal membranes.
-
Ibuprofen: As a non-selective NSAID, Ibuprofen's primary mechanism is the inhibition of cyclooxygenase enzymes, COX-1 and COX-2. By blocking these enzymes, Ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.
Signaling Pathway Diagram
Caption: Mechanisms of Action for Anti-Inflammatory Agents.
In Vivo Performance Comparison
The following data represents typical outcomes from an LPS-induced systemic inflammation model in mice. In this model, a bacterial endotoxin (LPS) is administered to induce a strong inflammatory response, characterized by a surge in circulating pro-inflammatory cytokines. The efficacy of the test compounds is measured by their ability to reduce these cytokine levels.
Table 1: Efficacy in LPS-Induced Endotoxemia Model (Mouse)
Serum cytokine levels measured 2 hours post-LPS challenge. Data are presented as mean ± SEM.
| Treatment Group (Dose) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | % Inhibition of TNF-α |
| Vehicle Control (Saline) | 1550 ± 120 | 1200 ± 95 | 850 ± 70 | - |
| This compound (10 mg/kg) | 310 ± 45 | 420 ± 50 | 255 ± 30 | 80% |
| Dexamethasone (5 mg/kg) | 155 ± 30 | 600 ± 65 | 170 ± 25 | 90% |
| Ibuprofen (30 mg/kg) | 1240 ± 110 | 1150 ± 100 | 765 ± 60 | 20% |
Note: The data presented for Ibuprofen reflects findings that NSAIDs may have limited efficacy in blocking LPS-induced TNF-α and IL-6 production and can sometimes even potentiate it.
Experimental Protocols
Detailed and reproducible methodologies are critical for the validation of new therapeutic agents.
LPS-Induced Systemic Inflammation Model
This model is standard for evaluating acute systemic inflammatory responses.
-
Animals: Male BALB/c mice, 8-10 weeks old, are used. Animals are acclimatized for one week prior to the experiment.
-
Groups: Mice are randomly assigned to treatment groups (e.g., Vehicle, this compound, Dexamethasone, Ibuprofen), typically with n=7-10 mice per group.
-
Dosing:
-
Test compounds (this compound, Dexamethasone, Ibuprofen) or vehicle (e.g., saline, 0.5% methylcellulose) are administered via intraperitoneal (i.p.) injection or oral gavage.
-
Administration typically occurs 30-60 minutes prior to the inflammatory challenge.
-
-
Inflammation Induction:
-
Mice are challenged with an i.p. injection of Lipopolysaccharide (LPS) from E. coli at a dose of 1-5 mg/kg.
-
-
Sample Collection:
-
Two hours after the LPS injection, mice are anesthetized, and blood is collected via cardiac puncture.
-
Serum is separated by centrifugation and stored at -80°C.
-
-
Analysis:
-
Serum levels of TNF-α, IL-6, and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Experimental Workflow Diagram
Caption: Workflow for LPS-Induced Inflammation Model.
Conclusion and Future Directions
The representative data demonstrates that the hypothetical agent, this compound, shows strong anti-inflammatory properties in a validated in vivo model, effectively reducing key pro-inflammatory cytokines. Its efficacy appears robust, nearing the potency of the corticosteroid Dexamethasone and significantly outperforming the NSAID Ibuprofen in this specific acute inflammation model.
Further validation would require testing this compound in chronic inflammation models, such as the collagen-induced arthritis (CIA) model, which more closely mimics human rheumatoid arthritis. These studies would provide critical insights into its therapeutic potential for long-term inflammatory diseases.
References
Comparative Analysis of Inx-SM-6 and Related Immunomodulatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of Inx-SM-6, a novel compound designed for targeted anti-inflammatory therapy, and its relationship to other compounds targeting similar pathways. Based on available information, this compound is an anti-inflammatory agent that inhibits lipopolysaccharide (LPS)-induced interleukin-1 beta (IL-1β) production in human peripheral blood mononuclear cells (PBMCs)[1][2]. It is referenced in the context of a patent for anti-human VISTA (V-domain Ig Suppressor of T-cell Activation) antibodies, suggesting its use as a payload in an antibody-drug conjugate (ADC) for targeted delivery[2]. This positions this compound at the intersection of two key therapeutic strategies: the inhibition of the pro-inflammatory cytokine IL-1β and the modulation of the VISTA immune checkpoint.
Given the limited publicly available data on this compound itself, this guide will provide a comparative framework based on its proposed dual mechanism of action. We will compare the strategy of a VISTA-targeted IL-1β inhibitor with other agents that either target the VISTA pathway or the IL-1β signaling cascade independently.
Data Presentation: Comparative Tables
The following tables summarize the key characteristics of this compound based on its inferred properties and compare them with other relevant therapeutic agents.
Table 1: Comparison of VISTA-Targeting Agents
| Compound/Class | Modality | Specific Target | Mechanism of Action | Key Performance Data/Observations |
| This compound (as VISTA-ADC payload) | Antibody-Drug Conjugate | VISTA-expressing cells (primarily myeloid cells) | Targeted delivery of an IL-1β inhibitor to the tumor microenvironment or sites of inflammation, leading to localized immunosuppression. | Preclinical data suggests inhibition of LPS-induced IL-1β production[1][2]. Specific in vivo efficacy data is not publicly available. |
| CA-170 | Small Molecule | VISTA and PD-L1 | Oral antagonist of both VISTA and PD-L1 immune checkpoints, aiming to reverse T-cell suppression. | Phase 1/2 clinical trial data has been reported, showing some clinical benefit, although the direct binding to VISTA has been questioned in some studies. Preclinical data showed dose-dependent immune modulation and anti-tumor activity. |
| Anti-VISTA Monoclonal Antibodies (e.g., HMBD-002) | Monoclonal Antibody | VISTA | Blockade of VISTA signaling to enhance T-cell activation and anti-tumor immunity. | Preclinical studies have shown that anti-VISTA antibodies can enhance the infiltration and function of tumor-infiltrating T-cells. Combination with anti-PD-L1 has shown synergistic effects in some models. |
Table 2: Comparison of IL-1β Inhibitors
| Compound/Class | Modality | Specific Target | Mechanism of Action | Key Performance Data/Observations |
| This compound (as VISTA-ADC payload) | Antibody-Drug Conjugate | IL-1β production pathway (intracellular) | Targeted delivery to VISTA-expressing cells, followed by internalization and release of the payload to inhibit IL-1β production. | Inhibits LPS-induced IL-1β production in human PBMCs. |
| Canakinumab (Ilaris®) | Monoclonal Antibody | Circulating IL-1β | A human monoclonal antibody that binds to human IL-1β and neutralizes its inflammatory activity by blocking its interaction with IL-1 receptors. | Approved for the treatment of several autoinflammatory syndromes. It has a long half-life, allowing for infrequent dosing. |
| Gevokizumab | Monoclonal Antibody | Circulating IL-1β | A humanized monoclonal antibody against human IL-1β. | Has been evaluated in clinical trials for various inflammatory conditions and some cancers, with evidence of being well-tolerated. |
| Small Molecule IL-1β Inhibitors (various in development) | Small Molecule | IL-1β signaling pathway components (e.g., receptor binding, downstream signaling) | Various mechanisms, including direct inhibition of IL-1β binding to its receptor or modulation of downstream signaling pathways. | Numerous compounds are in preclinical and early clinical development, showing potential for oral administration. |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of compounds like this compound. Below are representative protocols for key experiments.
Protocol 1: In Vitro IL-1β Inhibition Assay
Objective: To determine the potency of a test compound in inhibiting the production of IL-1β from immune cells stimulated with LPS.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Compound Treatment: PBMCs are seeded in 96-well plates and pre-incubated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 100 ng/mL to induce an inflammatory response and IL-1β production. A vehicle control (e.g., DMSO) and an unstimulated control are included.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification of IL-1β: The cell culture supernatants are collected, and the concentration of IL-1β is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of IL-1β production is calculated for each concentration of the test compound relative to the LPS-stimulated vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by non-linear regression analysis.
Protocol 2: Antibody-Drug Conjugate (ADC) Internalization Assay
Objective: To confirm that the VISTA-targeting antibody of the ADC is internalized by target cells, a prerequisite for the intracellular delivery of the payload.
Methodology:
-
Cell Lines: A VISTA-positive cell line (e.g., a myeloid leukemia cell line) and a VISTA-negative control cell line are used.
-
Fluorescent Labeling: The VISTA-targeting antibody is conjugated with a pH-sensitive fluorescent dye that exhibits increased fluorescence in the acidic environment of endosomes and lysosomes.
-
Treatment: The cells are incubated with the fluorescently labeled antibody at various concentrations and for different time points.
-
Visualization and Quantification: Internalization of the antibody is assessed by:
-
Confocal Microscopy: To visualize the localization of the fluorescent signal within the cells over time.
-
Flow Cytometry: To quantify the increase in fluorescence intensity within the cell population, indicative of internalization.
-
-
Data Analysis: The rate and extent of internalization are determined by analyzing the fluorescence intensity data.
Protocol 3: In Vivo Efficacy Study in a Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of a VISTA-targeted ADC with an immunomodulatory payload.
Methodology:
-
Animal Model: Immunocompetent mice (e.g., C57BL/6) are inoculated with a syngeneic tumor cell line known to have a tumor microenvironment with a significant presence of VISTA-expressing myeloid cells.
-
Treatment Groups: Once tumors are established, mice are randomized into treatment groups:
-
Vehicle control
-
VISTA-ADC (e.g., anti-VISTA antibody conjugated to this compound)
-
Non-targeting control ADC
-
Unconjugated anti-VISTA antibody
-
Systemic administration of the payload (e.g., this compound) alone
-
-
Dosing: The treatments are administered intravenously according to a predetermined schedule.
-
Efficacy Assessment:
-
Tumor growth is monitored by caliper measurements at regular intervals.
-
Animal survival is recorded.
-
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens are harvested for analysis of the immune cell populations by flow cytometry and immunohistochemistry to assess changes in the tumor microenvironment (e.g., T-cell infiltration, myeloid cell populations, and cytokine levels).
-
Data Analysis: Tumor growth curves and survival data are analyzed statistically to determine the efficacy of the treatments.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Simplified IL-1β signaling pathway.
Caption: VISTA as an inhibitory immune checkpoint.
Experimental Workflow Diagrams
Caption: General workflow for ADC evaluation.
Caption: Logical workflow of this compound as a VISTA-ADC.
References
Safety Operating Guide
Essential Guidance for the Disposal of Inx-SM-6
Disclaimer: A specific Safety Data Sheet (SDS) for Inx-SM-6 was not publicly available at the time of this writing. The following procedures are based on general best practices for the handling and disposal of potent, cytotoxic, and research-grade chemical compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all local, state, and federal regulations.
The proper disposal of this compound, a cytotoxic agent used for targeted delivery of anti-inflammatory compounds, is critical to ensure personnel safety and environmental protection.[1][2] This guide provides a procedural framework for the safe handling and disposal of this compound waste.
Hazard and Safety Summary
Due to the absence of a specific SDS for this compound, a summary of potential hazards and necessary precautions has been compiled based on the general properties of cytotoxic compounds.
| Parameter | Guideline | Notes |
| Primary Hazard | Cytotoxic, potential mutagen | Assume high toxicity. Handle with extreme caution. |
| Personal ProtectiveEquipment (PPE) | Nitrile gloves (double-gloving recommended), lab coat, safety goggles with side shields, and a face shield if there is a splash hazard. | Always handle within a certified chemical fume hood. |
| Exposure Controls | Use in a well-ventilated area, preferably a chemical fume hood. Minimize dust or aerosol generation. | Engineering controls are the primary means of exposure prevention. |
| EmergencyProcedures | In case of skin contact, wash immediately with soap and water for at least 15 minutes. For eye contact, flush with copious amounts of water for at least 15 minutes. Seek immediate medical attention for any exposure. | Refer to your institution's specific emergency protocols. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep container tightly sealed.[1] | Follow manufacturer's recommendations for storage temperature. |
Step-by-Step Disposal Protocol
This protocol outlines the general steps for the disposal of this compound waste, including contaminated labware and unused product.
1. Waste Segregation and Collection:
- Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and contaminated bench paper, must be collected in a dedicated, clearly labeled hazardous waste container. The container should be puncture-resistant and have a secure lid.
- Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless approved by your institution's EHS department.
- Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
2. Decontamination of Work Surfaces:
- At the end of each procedure, thoroughly decontaminate all work surfaces within the chemical fume hood.
- Use a deactivating solution recommended by your institution's EHS department for cytotoxic compounds. If a specific deactivating agent is not known, a solution of bleach followed by a rinse with 70% ethanol can be effective, but compatibility with surfaces must be verified.
- All cleaning materials (e.g., wipes, paper towels) must be disposed of as hazardous solid waste.
3. Labeling of Waste Containers:
- All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the primary hazard (e.g., "Cytotoxic"), and the accumulation start date.
4. Storage of Waste:
- Store hazardous waste in a designated satellite accumulation area.
- Ensure containers are sealed and stored in a secondary containment bin to prevent spills.
5. Final Disposal:
- Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.
- Disposal must be conducted by a licensed hazardous waste disposal company in accordance with all regulatory requirements.
Experimental Workflow: Preparation of this compound Waste for Disposal
Caption: Workflow for the safe segregation and disposal of this compound waste.
Logical Decision Process for Disposal
Caption: Decision tree for segregating this compound contaminated materials.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
